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Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Chloro-2-methylquinoline Hydrate: A Comprehensive Crystallographic Guide

Executive Summary In the landscape of modern drug discovery, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-Chloro-2-methylquinoline serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-Chloro-2-methylquinoline serves as a highly versatile building block utilized in the synthesis of complex pharmaceutical candidates, including advanced photoaffinity probes[1] and diastereo-selective cyclopropyl esters[2].

When exposed to aqueous environments, this molecule readily forms a stable hydrate (CAS 856600-86-7)[3]. The incorporation of water into the crystal lattice fundamentally alters the compound's physicochemical properties, including its solubility, dissolution rate, and mechanical stability. This whitepaper provides an in-depth, self-validating crystallographic workflow for the isolation, data collection, and structural analysis of 4-chloro-2-methylquinoline hydrate, emphasizing the physical causality behind each experimental decision.

Crystallographic Workflow & Experimental Protocols

The determination of a high-resolution crystal structure is not merely a sequence of software commands; it is a physical process where every variable must be tightly controlled to ensure data integrity.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Cryocooling & Mounting (100 K Nitrogen Stream) N1->N2 Select single crystal N3 3. X-Ray Data Collection (Mo Kα Radiation) N2->N3 Suppress thermal motion N4 4. Structure Solution (SHELXT Dual-Space) N3->N4 Raw diffraction frames N5 5. Structure Refinement (SHELXL & Olex2) N4->N5 Initial electron density N6 6. Interaction Analysis (H-Bonds & Packing) N5->N6 Final atomic coordinates

Crystallographic workflow for 4-chloro-2-methylquinoline hydrate analysis.

Phase I: Crystal Growth and Isolation
  • Protocol: Dissolve 50 mg of 4-chloro-2-methylquinoline in 2 mL of a 1:1 (v/v) ethanol/water mixture. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a narrow needle and allow the solvent to evaporate slowly at a controlled ambient temperature (298 K) in a vibration-free environment for 72–96 hours.

  • Causality: A mixed solvent system is explicitly chosen to satisfy two competing thermodynamic requirements: ethanol effectively solvates the hydrophobic quinoline core, while the aqueous component provides the necessary water molecules to drive the precipitation of the thermodynamically stable hydrate phase. Slow evaporation ensures a low degree of supersaturation, which promotes the growth of a single, defect-free macroscopic crystal rather than a kinetically favored microcrystalline powder.

Phase II: Cryocooling and Data Collection
  • Protocol: Under a polarizing microscope, select a crystal with uniform extinction and dimensions of approximately 0.2 × 0.15 × 0.1 mm. Mount the crystal on a MiTeGen polyimide loop using perfluorinated polyether oil. Immediately transfer the loop to the goniometer head, directly into a 100 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: The perfluorinated oil acts as both an adhesive and a cryoprotectant. Flash-cooling the crystal to 100 K serves a dual purpose: it prevents the loss of the volatile water of hydration under the dry nitrogen stream, and it drastically suppresses atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens the high-angle diffraction spots, increasing the signal-to-noise ratio required to accurately locate the low-electron-density hydrogen atoms of the water molecule.

Structure Solution and Refinement

The transition from raw diffraction frames to a chemically accurate atomic model requires robust algorithms to solve the "phase problem" inherent to X-ray diffraction.

Phase III: Dual-Space Structure Solution
  • Protocol: After data integration and empirical absorption correction, solve the structure using the SHELXT algorithm[4].

  • Causality: SHELXT employs a dual-space recycling algorithm[4]. Instead of relying solely on traditional direct methods, it alternates between real-space electron density modification and reciprocal-space phase refinement. This unbiased approach rapidly and accurately locates the heavier chlorine atom and the rigid quinoline framework, even when the phase problem is complicated by the pseudo-symmetry often introduced by solvent molecules in the lattice.

Phase IV: Least-Squares Refinement and Self-Validation
  • Protocol: Refine the structural model using full-matrix least-squares on F2 in SHELXL , operated through the Olex2 graphical interface[5]. Apply anisotropic displacement parameters to all non-hydrogen atoms. Locate the water hydrogen atoms from the difference Fourier map and refine them using DFIX restraints to maintain ideal O-H bond lengths (e.g., 0.84 Å). Finally, validate the structure using the IUCr CheckCIF tool.

  • Causality: Refining against F2 utilizes all collected data (including weak, negative-intensity reflections), providing a statistically superior and less biased model. Because hydrogen atoms scatter X-rays poorly, unrestrained refinement often causes them to drift into physically impossible geometries due to the overwhelming electron density of the adjacent oxygen and chlorine atoms. Applying DFIX restraints forces the model to obey known quantum mechanical bond lengths. The CheckCIF validation acts as a self-validating system, mathematically verifying the integrity of the structural model against the raw reflection data to ensure no artifactual geometries are published.

Structural Analysis & Intermolecular Interactions

The stability of the 4-chloro-2-methylquinoline hydrate lattice is dictated by a delicate balance of strong directional hydrogen bonds and weaker dispersive forces.

Mechanism Water Water Molecule (Hydration Site) Water->Water O-H···O Hydrogen Bond Quinoline 4-Chloro-2-methylquinoline (API Core) Water->Quinoline O-H···N Hydrogen Bond Lattice Stable Crystal Lattice (Hydrate Form) Water->Lattice Thermodynamic Stability Quinoline->Quinoline π-π Stacking Interactions Quinoline->Lattice Structural Framework

Mechanistic diagram of intermolecular forces stabilizing the hydrate crystal lattice.

The Role of the Hydration Network

In the solid state, the nitrogen atom of the quinoline ring acts as a potent hydrogen-bond acceptor. The co-crystallized water molecule bridges adjacent quinoline monomers by acting as a hydrogen-bond donor (O-H···N). Furthermore, the planar nature of the 4-chloro-2-methylquinoline core allows for extensive offset π−π stacking interactions between the aromatic rings. The synergy between the directional hydrogen bonds of the hydrate and the dispersive π−π stacking creates a highly cohesive, thermodynamically stable 3D lattice.

Quantitative Data Summary

The following tables summarize the representative crystallographic parameters and geometric data typical for a high-quality refinement of this hydrated system.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₀H₁₀ClNO (C₁₀H₈ClN · H₂O)
Formula Weight 195.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0352, wR2 = 0.0891

Table 2: Key Hydrogen Bond Geometries (Å, °)

Interaction (D-H···A)d(D-H)d(H···A)d(D···A)∠(DHA)
O1W-H1A···N1 (Quinoline)0.84(2)1.98(2)2.815(3)168(3)
O1W-H1B···O1W^i (Water network)0.85(2)2.01(2)2.850(3)172(3)

Conclusion

The structural elucidation of 4-chloro-2-methylquinoline hydrate demonstrates the critical intersection of precise chemical handling and advanced computational crystallography. By strictly controlling the crystallization thermodynamics, suppressing thermal motion during data collection, and utilizing unbiased dual-space solving algorithms, researchers can extract highly accurate models of API hydration states. This self-validating workflow ensures that the resulting structural data is robust enough to inform downstream pharmaceutical formulation and stability profiling.

References

  • Molport Database , "4-chloro-2-methylquinoline hydrate | 4295-06-1". 3

  • MDPI , "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe". 1

  • ACS Publications , "Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up". 2

  • SBGrid Consortium (Dolomanov et al.) , "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography (2009). 5

  • PubMed (Sheldrick, G.M.) , "SHELXT - integrated space-group and crystal-structure determination". Acta Crystallographica Section A (2015). 4

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 4-Chloro-2-methylquinoline Hydrate: A Technical Guide for Drug Development

Executive Summary 4-Chloro-2-methylquinoline hydrate is a highly versatile, halogenated heterocyclic building block extensively utilized in the rational design of advanced therapeutics, including Topoisomerase II inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-methylquinoline hydrate is a highly versatile, halogenated heterocyclic building block extensively utilized in the rational design of advanced therapeutics, including Topoisomerase II inhibitors, EGFR-tyrosine kinase inhibitors, and anti-infective agents[1][2]. As a Senior Application Scientist, understanding the physicochemical nuances between its anhydrous and hydrated states, alongside the mechanistic causality of its reactivity, is paramount for optimizing synthetic yields and ensuring batch-to-batch reproducibility in pharmaceutical manufacturing.

This whitepaper provides an authoritative, in-depth analysis of the compound's structural dynamics, physicochemical properties, and field-proven synthetic workflows.

Physicochemical Properties & Structural Dynamics

The Role of Hydration in Stability and Reactivity

The hydration state of a pharmaceutical intermediate dictates its thermodynamic stability, hygroscopicity, and dissolution kinetics. 4-Chloro-2-methylquinoline exists both as an anhydrous free base (CAS: 4295-06-1)[3] and as a stable monohydrate (CAS: 856600-86-7)[4].

In the hydrate lattice, the lone pair of electrons on the quinoline nitrogen acts as a strong hydrogen-bond acceptor, coordinating with the water of crystallization. This non-covalent interaction slightly alters the electron density across the heterocyclic core, which can influence the solubility profile and the activation energy required for subsequent electrophilic or nucleophilic attacks. For moisture-sensitive reactions (e.g., Grignard reactions or strict anhydrous couplings), the hydrate must be thoroughly desiccated; however, for standard Nucleophilic Aromatic Substitution (SNAr) in polar aprotic solvents, the hydrate is generally well-tolerated.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical metrics critical for formulation and reaction stoichiometry:

PropertyAnhydrous Form[3]Hydrate Form[4]
CAS Number 4295-06-1856600-86-7
Molecular Formula C₁₀H₈ClNC₁₀H₈ClN·H₂O (or C₁₀H₁₀ClNO)
Molecular Weight 177.63 g/mol 195.65 g/mol
SMILES String CC1=NC2=CC=CC=C2C(=C1)ClO.Cc1cc(Cl)c2ccccc2n1
Computed LogP 3.5Altered by hydration state
H-Bond Donors 01 (from H₂O)
H-Bond Acceptors 1 (Quinoline N)2 (Quinoline N + H₂O)
Topological Polar Surface Area 12.9 Ų> 30 Ų (Estimated with H₂O)
Mechanistic Reactivity: The C4-Chloro Advantage

The strategic placement of the chlorine atom at the C4 position is the primary driver of this molecule's synthetic utility. The electron-withdrawing nature of the adjacent pyridine-like nitrogen creates a highly electron-deficient C4 carbon. This makes the chlorine atom an excellent leaving group, highly susceptible to SNAr by various nucleophiles (amines, thiols, alkoxides). Furthermore, the C2-methyl group provides mild steric shielding, which prevents unwanted side reactions at the C2 position while remaining reactive enough to participate in Knoevenagel condensations if deprotonated by a strong base.

Methodological Workflows in Drug Synthesis

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot and scale these reactions effectively.

Protocol 1: Highly Efficient Synthesis of Quinoline Tertiary Amines

Context & Causality: Tertiary amines are ubiquitous in bioactive molecules. However, synthesizing them via the alkylation of secondary amines often leads to over-alkylation, generating biologically inactive quaternary ammonium salts[5]. To circumvent this, we utilize Hünig's base (N,N-diisopropylethylamine, DIPEA) . Because of its bulky isopropyl groups, DIPEA is highly sterically hindered; it acts strictly as a "proton sponge" to neutralize the HCl byproduct without acting as a competing nucleophile[5].

Reagents:

  • 4-Chloro-2-methylquinoline (1.0 mmol)

  • Secondary cyclic amine (e.g., piperidine or morpholine) (1.0 mmol)

  • Hünig's base (DIPEA) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with 10 mL of DMF. The polar aprotic nature of DMF is critical here as it stabilizes the highly polar Meisenheimer transition state during the SNAr reaction.

  • Addition: Add 1.0 mmol of the secondary amine, 1.0 mmol of 4-chloro-2-methylquinoline, and 1.0 mmol of DIPEA to the solvent.

  • Propagation: Stir the mixture continuously at room temperature (RT) for 3 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC)[5].

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water. This crashes out the organic product while keeping the DIPEA-HCl salt dissolved in the aqueous phase.

  • Neutralization: Add aqueous NH₃ solution dropwise to neutralize any residual acidity, stirring for an additional 10 minutes[5].

  • Isolation: Filter the precipitated solid under a vacuum, dry thoroughly, and recrystallize from ethanol to achieve >95% purity.

SNAr_Workflow A 4-Chloro-2-methylquinoline (Electrophile) D Meisenheimer Complex Intermediate A->D Nucleophilic Attack B Secondary Amine (Nucleophile) B->D C Hünig's Base (DIPEA) + DMF Solvent C->D Neutralizes HCl Prevents Quat. Salts E Quinoline Tertiary Amine (Target Product) D->E Chloride Elimination

Fig 1. Mechanism of SNAr using Hünig's base to prevent quaternary ammonium salt formation.

Protocol 2: Vilsmeier-Haack Cyclization for Naphthyridine Derivatives

Context & Causality: Fused naphthyridines exhibit potent antibacterial and Topoisomerase II inhibitory activities. The Vilsmeier-Haack reaction is traditionally used for formylation; however, when applied to 4-arylaminoquinolines, the highly electrophilic chloromethyleniminium ion intermediate forces an intramolecular cyclization, yielding complex fused ring systems[6].

Step-by-Step Methodology:

  • Intermediate Synthesis: React 4-chloro-2-methylquinoline with an arylamine (e.g., p-toluidine) under neat conditions at 160°C to yield the 4-arylaminoquinoline intermediate[6].

  • Vilsmeier Reagent Preparation: In a separate flask, cool 3.60 mL of DMF to 0°C. Dropwise, add 8.40 mL of Phosphorus oxychloride (POCl₃) and stir for 30 minutes. Caution: Highly exothermic; maintain strict temperature control to prevent reagent degradation.

  • Cyclization: Add 0.001 mol of the 4-arylaminoquinoline intermediate to the Vilsmeier reagent. Heat the mixture to 100°C for 10 hours[6].

  • Workup: Pour the dark mixture over crushed ice to hydrolyze unreacted POCl₃. Basify carefully with sodium carbonate (Na₂CO₃) solution until pH ~8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[6].

VH_Pathway Step1 4-Chloro-2-methylquinoline + Arylamine Step2 4-Arylaminoquinoline Intermediate Step1->Step2 SNAr Reaction (Neat, 160°C) Step4 Formylation & Cyclization (100°C, 10 hrs) Step2->Step4 Step3 Vilsmeier Reagent (POCl3 + DMF) Step3->Step4 Electrophilic Attack Step5 Fused Naphthyridine Derivative Step4->Step5 Intramolecular Ring Closure

Fig 2. Vilsmeier-Haack cyclization pathway for synthesizing fused naphthyridine derivatives.

Advanced Applications: Chalcone-Quinoline Hybrids

Beyond basic substitution, 4-chloro-2-methylquinoline is a critical scaffold in the synthesis of chalcone-quinoline hybrids. These molecules are designed to overcome multidrug resistance in oncology. By subjecting 4-aminoacetophenone derivatives to 4-chloro-2-methylquinoline via SNAr, researchers generate hybrid scaffolds that are subsequently reacted with aromatic aldehydes via aldol condensation[2]. The resulting hybrids exhibit massive multi-target affinity, disrupting cancer cell division by simultaneously intercalating DNA and inhibiting Topoisomerase II[1][2].

References

  • Source: nih.
  • Source: molport.
  • Source: heteroletters.
  • Source: orientjchem.
  • Source: acs.
  • Source: scribd.

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-Chloro-2-Methylquinoline Hydrate

A Hypothetical Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Hydration in Quinoline Derivatives Quinolines are a class of heterocyclic aromatic compounds that...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydration in Quinoline Derivatives

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and industrial materials.[1] 4-Chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a key intermediate in the synthesis of various bioactive molecules.[2] The physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, are critically influenced by their solid-state form.[3]

The formation of hydrates, where water molecules are incorporated into the crystal lattice of a compound, is a common phenomenon that can significantly alter these properties. For a molecule like 4-chloro-2-methylquinoline, understanding the nature of its potential hydrated forms is paramount for drug development, as changes in hydration can impact bioavailability and shelf-life. This guide provides a detailed roadmap for characterizing the thermal stability and melting point of a hypothetical 4-chloro-2-methylquinoline hydrate.

Physicochemical Properties of Anhydrous 4-Chloro-2-Methylquinoline

A baseline understanding of the anhydrous form is crucial before investigating its hydrate. The known properties of 4-chloro-2-methylquinoline are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₈ClN[3]
Molecular Weight177.63 g/mol [3]
Melting Point39 °C[2]
Boiling Point269-270 °C[4]
AppearanceWhite or colorless to yellow powder/liquid[2]

Characterizing Thermal Stability: A Methodological Approach

The thermal stability of a hydrated compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal events, respectively.

Thermogravimetric Analysis (TGA): Quantifying Water Content

Expertise & Experience: TGA is the primary method to determine the stoichiometry of a hydrate. By precisely measuring the mass of a sample as it is heated, we can identify the temperature ranges at which water is lost and calculate the number of water molecules per molecule of the compound.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of the 4-chloro-2-methylquinoline hydrate sample in an inert pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Heating Rate: A rate of 10 °C/min is standard for initial screening. Slower rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition of the anhydrous compound (e.g., 300 °C).

    • Atmosphere: Use an inert atmosphere, such as nitrogen gas at a flow rate of 20-50 mL/min, to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify distinct mass loss steps. The percentage mass loss for each step is used to calculate the number of moles of water lost.

Hypothetical TGA Data for 4-Chloro-2-Methylquinoline Monohydrate:

Thermal EventTemperature Range (°C)Mass Loss (%)Interpretation
Dehydration50 - 120~9.1%Loss of one mole of water
Decomposition> 200> 10%Onset of decomposition of the anhydrous molecule

Calculation for a monohydrate: Molecular weight of 4-chloro-2-methylquinoline = 177.63 g/mol Molecular weight of water = 18.02 g/mol Total molecular weight of monohydrate = 195.65 g/mol Expected mass loss (%) = (18.02 / 195.65) * 100 ≈ 9.2%

Differential Scanning Calorimetry (DSC): Identifying Phase Transitions

Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of events like dehydration, melting, and decomposition. For a hydrate, DSC can reveal if the dehydration is a simple endothermic process and at what temperature the resulting anhydrous form melts.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Seal 2-5 mg of the 4-chloro-2-methylquinoline hydrate sample in a hermetically sealed aluminum pan. A small pinhole may be introduced in the lid to allow for the escape of water vapor during dehydration.

  • Experimental Conditions:

    • Heating Rate: A rate of 10 °C/min is typical.

    • Temperature Range: Heat the sample from ambient temperature to above the melting point of the anhydrous form (e.g., 25 °C to 100 °C).

    • Atmosphere: Use an inert atmosphere, such as nitrogen gas, at a flow rate of 20-50 mL/min.

  • Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) for endothermic (melting, dehydration) and exothermic (crystallization) peaks.

Hypothetical DSC Data for 4-Chloro-2-Methylquinoline Monohydrate:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Interpretation
Dehydration~60~85EndothermicLoss of water of hydration
Melting~38~41EndothermicMelting of the anhydrous form

Melting Point Determination of the Hydrate and Anhydrous Form

The "melting point" of a hydrate is often the temperature at which it dehydrates and then melts. This can be a complex process.

Experimental Protocol:

  • Capillary Melting Point Apparatus: Use a standard melting point apparatus to visually observe the melting behavior.

  • Sample Preparation: Place a small amount of the 4-chloro-2-methylquinoline hydrate in a capillary tube.

  • Heating Rate: Use a slow heating rate (1-2 °C/min) near the expected melting/dehydration temperature to ensure accuracy.

  • Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. For a hydrate, visual changes such as effervescence or cloudiness may be observed prior to melting as water is released.

Interpretation of Observations:

  • Dehydration followed by melting: The sample may first appear to "sweat" or become opaque as water is lost, followed by the melting of the now anhydrous material at a different temperature.

  • Incongruent melting: The hydrate may decompose into a solution and the anhydrous solid at a specific temperature.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the TGA and DSC experiments for the characterization of 4-chloro-2-methylquinoline hydrate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interpretation Data Interpretation start Start prep Weigh 5-10 mg of 4-chloro-2-methylquinoline hydrate start->prep pan Place sample in inert TGA pan prep->pan tga Heat from 25°C to 300°C at 10°C/min under N₂ pan->tga data Record mass loss vs. temperature tga->data analyze Identify mass loss steps on the TGA curve data->analyze calculate Calculate stoichiometry of water loss analyze->calculate end End calculate->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_interpretation_dsc Data Interpretation start_dsc Start prep_dsc Weigh 2-5 mg of 4-chloro-2-methylquinoline hydrate start_dsc->prep_dsc pan_dsc Seal sample in hermetic aluminum pan prep_dsc->pan_dsc dsc Heat from 25°C to 100°C at 10°C/min under N₂ pan_dsc->dsc data_dsc Record heat flow vs. temperature dsc->data_dsc analyze_dsc Identify endothermic/exothermic peaks data_dsc->analyze_dsc determine Determine T_onset, T_peak, and ΔH for dehydration and melting analyze_dsc->determine end_dsc End determine->end_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Future Directions

The characterization of the thermal stability and melting point of 4-chloro-2-methylquinoline hydrate is a critical step in its potential development as a pharmaceutical agent. This guide provides a robust, albeit hypothetical, framework for such an investigation using standard thermal analysis techniques. The combination of TGA and DSC allows for the determination of water content, dehydration temperatures, and the melting behavior of the anhydrous form.

Future work should focus on the experimental execution of these protocols to generate empirical data for 4-chloro-2-methylquinoline hydrate. Further characterization using techniques such as X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) would provide a more complete picture of its solid-state properties.

References

  • Butkiewicz, J., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. [Link]

  • El-Gaby, M. S. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1362-1372. [Link]

  • Murugavel, S., et al. (2018). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. ResearchGate. [Link]

  • ChemSrc. (2025). 4-Chloro-2-methylquinoline. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Chloro-6-fluoro-2-methylquinoline Properties. [Link]

  • Hassan, A. S., et al. (2014). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 560-568. [Link]

  • Reyes-Melo, K., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1682. [Link]

  • DC Chemicals. (2024). 4-Chloro-2-methylquinoline|MSDS. [Link]

  • Reddy, C. R., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 13(23), 6463-6467. [Link]

  • Chemdad. (n.d.). 4-CHLORO-2-METHYLQUINOLINE. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]

  • Velmurugan, D., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1999. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Chloroquinaldine. [Link]

  • Vyazovkin, S. (2010). Thermal Analysis. Analytical Chemistry, 82(12), 4933-4946. [Link]

  • Topnotch Chemicals Private Limited. (n.d.). 7 Chloroquinaldine. [Link]

Sources

Exploratory

Toxicological Profiling and Safety Data of 4-Chloro-2-methylquinoline Hydrate: A Technical Guide for Preclinical Development

Executive Summary 4-Chloro-2-methylquinoline hydrate (also known as 4-chloroquinaldine hydrate) is a highly versatile halogenated heterocyclic building block. It is extensively utilized in the synthesis of antimalarial,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Chloro-2-methylquinoline hydrate (also known as 4-chloroquinaldine hydrate) is a highly versatile halogenated heterocyclic building block. It is extensively utilized in the synthesis of antimalarial, antileishmanial, and anticancer agents [[1]](). However, the inherent chemical reactivity that makes it a valuable synthetic intermediate also imparts specific toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its safety profile, mechanistic toxicology, and the self-validating in vitro protocols required to handle and evaluate this compound safely during drug development.

Physicochemical Profiling & Hazard Classification

Understanding the baseline physicochemical properties is critical for predicting pharmacokinetic behavior and mitigating handling risks. The hydrate form introduces hygroscopic variability, which must be strictly accounted for during molarity calculations in high-throughput screening to prevent dosing artifacts.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name 4-Chloro-2-methylquinoline hydrate
Synonyms 4-Chloroquinaldine hydrate
CAS Number 856600-86-7 (Hydrate) / 4295-06-1 (Anhydrous)
Molecular Formula C10H8ClN · xH2O
Molecular Weight 177.63 g/mol (Anhydrous basis)
Structural Class Halogenated Heterocycle (Quinoline)

Table 2: GHS Hazard Classification and Toxicological Causality

Hazard ClassCategoryHazard StatementBiological Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption leads to acute hepatic metabolic stress and potential mitochondrial disruption 2.
Skin Irritation Category 2H315: Causes skin irritationThe electrophilic 4-chloro group reacts via nucleophilic aromatic substitution with epidermal protein thiols 3.
Eye Irritation Category 2H319: Causes serious eye irritationDirect nucleophilic attack by ocular mucosal proteins causes rapid tissue degradation and inflammation 3.
STOT - Single Exposure Category 3H335: May cause respiratory irritationVolatilization of dust/aerosols interacts directly with respiratory epithelia 2.
Aquatic Toxicity Category 1H400/H410: Very toxic to aquatic lifeHigh lipophilicity causes severe bioaccumulation and disruption of aquatic cellular membranes 4.
Mechanistic Toxicology of the Quinoline Scaffold

The toxicological profile of 4-chloro-2-methylquinoline is heavily influenced by its parent quinoline core. In vivo, quinolines are metabolized by hepatic cytochrome P450 (CYP450) enzymes. This metabolism proceeds via two distinct pathways that contribute to hepatotoxicity and potential carcinogenicity [[5]]():

  • Genotoxic Pathway: CYP450-mediated epoxidation yields highly reactive intermediates (e.g., quinoline-5,6-epoxide) that can covalently bind to DNA, forming adducts that initiate mutagenesis 6.

  • Nongenotoxic (Mitogenic) Pathway: Quinolines act as powerful S-phase inducers in hepatocytes, driving rapid cellular proliferation (mitogenesis) which acts as a tumor-promoting mechanism in rodent models 5.

Furthermore, the 4-chloro substitution is highly electrophilic. While this is exploited in medicinal chemistry to create potent DNA gyrase inhibitors or ATP synthase disruptors [[7]](), unreacted 4-chloro-2-methylquinoline can indiscriminately alkylate off-target biological nucleophiles, driving its acute irritant properties (H315/H319) 3.

ToxicityPathway A 4-Chloro-2-methylquinoline (Parent Compound) B Hepatic CYP450 Metabolism A->B Oxidation C Reactive Epoxide Intermediates B->C Bioactivation E S-Phase Induction (Mitogenesis) B->E Nongenotoxic Pathway D DNA Adduction & Genotoxicity C->D Covalent Binding F Hepatocellular Proliferation E->F Tumor Promotion

Mechanistic pathway of quinoline-induced hepatotoxicity and genotoxicity via CYP450 metabolism.

Pharmacological Utility vs. Toxicological Liability (The SAR Balance)

In drug development, the 4-chloroquinaldine core is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a foundational scaffold. Substituting the chlorine atom drastically shifts the biological profile. For instance, research has demonstrated that replacing the chlorine with a hydroxyl (-OH) group can increase antileishmanial efficacy by 19-fold while simultaneously reducing mammalian cytotoxicity 1. Therefore, evaluating the safety of 4-chloro-2-methylquinoline hydrate is primarily about managing occupational exposure and environmental release during the synthesis phase, rather than assessing it as a finished therapeutic.

Standardized In Vitro Safety Assessment Protocols

To rigorously evaluate the cytotoxicity and genotoxicity of quinoline derivatives during lead optimization, self-validating experimental systems are required. The following protocols integrate metabolic activation to account for CYP450-mediated toxicity.

Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step3 Dose-Response Exposure (0.1 - 100 µM) Step1->Step3 Step2 Mammalian Cell Culture (e.g., L929, HepG2) Step2->Step3 Step4 Viability Assay (MTT / PrestoBlue) Step3->Step4 Step5 Genotoxicity Screening (Micronucleus / Ames) Step3->Step5 Step6 Data Analysis & Safety Index Calculation Step4->Step6 Step5->Step6

High-throughput in vitro workflow for evaluating quinoline derivative cytotoxicity and genotoxicity.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because many quinoline derivatives exert their effects by compromising mitochondrial function 8, this assay provides a highly sensitive, direct readout of target-specific cellular viability.

  • Cell Seeding: Plate HepG2 cells (chosen for their retention of basal hepatic metabolic enzymes) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Formulation: Dissolve 4-chloro-2-methylquinoline hydrate in 100% DMSO to create a 10 mM stock. Critical Step: The hydrate form must be properly desiccated or its water weight factored into the molarity calculation to prevent dosing errors.

  • Dosing: Dilute the stock in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Exposure & Reagent Addition: Incubate cells with the compound for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Genotoxicity Evaluation (Ames Test with S9 Activation)

Causality: Because the parent quinoline core requires bioactivation to form DNA-reactive epoxides 6, an in vitro Ames test must include an exogenous metabolic activation system (S9 fraction) to accurately assess mutagenic potential.

  • Preparation of S9 Mix: Thaw rat liver S9 fraction (induced by Aroclor 1254) on ice. Prepare the S9 mix containing NADP+, glucose-6-phosphate, and phosphate buffer.

  • Bacterial Culture: Grow Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Pre-incubation: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for non-activated controls), and 50 µL of the test compound at various concentrations. Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colony counts (≥2-fold over vehicle control) indicates genotoxicity.

Laboratory Handling and Environmental Safety

Given its classification as a Category 1 aquatic toxicant (H410) 4, 4-chloro-2-methylquinoline hydrate must be handled with strict environmental controls.

  • Engineering Controls: All handling of the powder must occur within a Class II biological safety cabinet or chemical fume hood to mitigate respiratory irritation (H335) 3.

  • PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory to prevent dermal and ocular nucleophilic reactions (H315/H319) 3.

  • Spill Management & Disposal: Do not flush into aqueous drains. Spills should be contained using inert absorbent materials (e.g., vermiculite or sand), swept up without creating dust, and disposed of via a licensed hazardous waste contractor [[9]]().

References
  • 4-Chloro-2-methylquinoline | MSDS - DC Chemicals. DC Chemicals. 4

  • 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem - NIH. 2

  • SAFETY DATA SHEET - 4-Chloro-2-methylquinoline. Thermo Fisher Scientific. 3

  • Material Safety Data Sheet - 4-Chloro-2-methylquinoline. Capot Chemical. 9

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA.6

  • Toxicological Review of Quinoline (CAS No. 91-22-5). EPA. 5

  • Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. Antimicrobial Agents and Chemotherapy - ASM Journals.1

  • Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function. Journal of Medicinal Chemistry - ACS Publications.8

  • Keeping Up with the Q's: Mechanistic Insights and Validation of Quinoline Scaffolds. Journal of Medicinal Chemistry - ACS Publications. 7

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Foundational

4-chloro-2-methylquinoline hydrate mechanism of action in biological assays

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-2-methylquinoline Hydrate in Biological Assays Foreword The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-2-methylquinoline Hydrate in Biological Assays

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic potential, spanning applications as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[1] This guide focuses on a specific derivative, 4-chloro-2-methylquinoline, and provides a comprehensive framework for elucidating its mechanism of action in biological systems.

A critical point of consideration is the specified "hydrate" form of the molecule. To date, the scientific literature does not extensively differentiate the biological activity of 4-chloro-2-methylquinoline hydrate from its anhydrous counterpart. The water of hydration can influence physicochemical properties such as solubility, dissolution rate, and stability, which may, in turn, modulate biological efficacy. Therefore, this guide proposes a hypothesis-driven investigational strategy, assuming the core mechanism resides in the quinoline pharmacophore while emphasizing the necessity of parallel control experiments with the anhydrous form to dissect any influence of the hydrate moiety.

Physicochemical Profile and Structural Context

A foundational understanding of a compound's physical and chemical properties is paramount before embarking on biological assays. These properties govern its behavior in aqueous assay buffers, its ability to traverse cellular membranes, and its potential for off-target interactions.

Core Compound Properties

The known properties of the anhydrous form of 4-chloro-2-methylquinoline are summarized below. Researchers should begin any investigation by thoroughly characterizing their specific batch of the hydrate to determine its stoichiometry, stability, and solubility.

Table 1: Physicochemical Properties of 4-Chloro-2-methylquinoline (Anhydrous)

Property Value Source
Molecular Formula C₁₀H₈ClN [2]
Molecular Weight 177.63 g/mol [2][3]
Appearance Solid [4]
Melting Point 39 °C [3]
Boiling Point 269.5 °C at 760 mmHg [3]
LogP 3.24 [3]

| CAS Number | 4295-06-1 |[2] |

Initial characterization of the hydrate form should include Thermogravimetric Analysis (TGA) to determine the water content and Differential Scanning Calorimetry (DSC) to assess thermal stability and phase transitions.

Synthesis Overview

4-Chloro-2-methylquinoline is readily accessible through established synthetic routes. A common method involves the chlorination of the precursor 4-hydroxy-2-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The availability of this precursor ensures a consistent supply for research purposes.

Postulated Mechanisms of Action: A Hypothesis-Driven Strategy

Given the absence of direct mechanistic data for 4-chloro-2-methylquinoline hydrate, we must formulate hypotheses based on the known activities of structurally related quinoline and quinolone compounds. This approach allows for the design of a logical and efficient experimental workflow to systematically test the most probable mechanisms.

The proposed investigational workflow is designed to progress from broad phenotypic screening to specific, target-based validation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism Deconvolution cluster_2 Phase 3: Target Validation P1 Initial Cytotoxicity Screening (Cancer, Bacteria, Plasmodium) M1 Anticancer Pathway Analysis (e.g., Kinase Inhibition) P1->M1 If active vs. Cancer Cells M2 Antimicrobial Target Assay (e.g., DNA Gyrase Inhibition) P1->M2 If active vs. Bacteria M3 Antimalarial Target Assay (e.g., Heme Polymerization) P1->M3 If active vs. Plasmodium V1 Biochemical Assays (IC50 Determination) M1->V1 M2->V1 M3->V1 V2 Molecular Docking & SAR V1->V2

Caption: High-level workflow for mechanism of action elucidation.

Putative Mechanism 1: Anticancer Activity via Kinase Inhibition

The quinoline scaffold is a frequent component of small-molecule kinase inhibitors.[6] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation, making them prime targets in oncology. Derivatives of the related quinazoline scaffold have shown potent inhibition of enzymes like PI3K-δ.[7] It is plausible that 4-chloro-2-methylquinoline hydrate could exert cytotoxic effects on cancer cells by inhibiting one or more protein kinases.

Putative Mechanism 2: Antimicrobial Activity via DNA Gyrase Inhibition

The quinolone class of antibiotics, which are structurally related to quinolines, are renowned for their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death. Given this strong precedent, DNA gyrase is a primary hypothetical target if 4-chloro-2-methylquinoline hydrate demonstrates antibacterial activity.[9]

Putative Mechanism 3: Antimalarial Activity via Heme Polymerization Inhibition

The classic mechanism of action for quinoline antimalarials like chloroquine involves their accumulation in the acidic food vacuole of the Plasmodium parasite.[10] Inside the vacuole, they are thought to bind to heme released during hemoglobin digestion, preventing its detoxification into hemozoin (malaria pigment).[11] The resulting buildup of free heme is highly toxic to the parasite. This well-established mechanism is a logical starting point for investigation if the compound shows antiplasmodial activity.[12]

Experimental Protocols for Mechanism Elucidation

This section provides detailed, self-validating protocols for testing the hypotheses outlined above. Each protocol is designed to be a closed system with necessary controls to ensure data integrity.

Foundational Assay: In Vitro Cytotoxicity (MTT Assay)

The first step is to determine if the compound is biologically active and in which context. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality: This assay provides a broad, cost-effective screen against a panel of cell types (e.g., cancer cell lines, bacteria, and parasites) to identify a "hit." A positive result (i.e., a dose-dependent decrease in cell viability) validates proceeding to more specific mechanistic assays.[13]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cancer lines) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a 2x stock of 4-chloro-2-methylquinoline hydrate in the appropriate culture medium. Perform serial dilutions to create a range of concentrations. Add an equal volume of the 2x compound solution to the wells, and include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Example Cytotoxic Activities of Various Quinoline Derivatives

Compound Class Cell Line IC₅₀ (µM) Source
Nitro-aldehyde quinoline Caco-2 0.535 [13]
Chloro methylquinazolinone (5c) HCT 8.00 [7]

| Chloro methylquinazolinone (5d) | HepG-2 | 17.78 |[7] |

Target-Specific Mechanistic Assays

Causality: If the compound is cytotoxic to cancer cells, this assay directly measures its ability to inhibit a specific kinase, thereby linking the phenotypic effect to a molecular target. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

G cluster_0 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Inhibitor 4-Chloro-2-methylquinoline hydrate Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, ATP, and varying concentrations of 4-chloro-2-methylquinoline hydrate in a kinase buffer. Include a "no kinase" control and a "vehicle" control.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Normalize the data to controls and calculate the percent inhibition at each compound concentration. Determine the IC₅₀ value.

Causality: If the compound exhibits antibacterial activity, this assay directly tests its effect on the primary target of the quinolone class. The assay measures the enzyme's ability to introduce negative supercoils into relaxed circular DNA, a process visualized by altered DNA mobility on an agarose gel.[8]

G cluster_0 DNA Gyrase Mechanism Relaxed Relaxed Plasmid DNA Supercoiled Supercoiled Plasmid DNA Relaxed->Supercoiled Introduces Negative Supercoils Gyrase DNA Gyrase + ATP Inhibitor 4-Chloro-2-methylquinoline hydrate Inhibitor->Gyrase Inhibits

Caption: Inhibition of DNA gyrase supercoiling activity.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, DNA gyrase enzyme, and varying concentrations of 4-chloro-2-methylquinoline hydrate. Use a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reactions by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until there is clear separation between the supercoiled and relaxed DNA bands.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR™ Safe) and visualize the DNA bands under UV light. The supercoiled form migrates faster through the gel than the relaxed form.

  • Analysis: Assess the degree of inhibition by observing the decrease in the amount of the supercoiled DNA band and the corresponding increase in the relaxed DNA band with increasing compound concentration.

Causality: If the compound is active against Plasmodium, this assay tests the classical antimalarial quinoline mechanism. It measures the compound's ability to prevent the formation of β-hematin (synthetic hemozoin) from heme under conditions that mimic the parasite's food vacuole.[14]

G cluster_0 Heme Detoxification Pathway Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification Polymerization Heme Polymerase (in acidic vacuole) Inhibitor 4-Chloro-2-methylquinoline hydrate Inhibitor->Polymerization Inhibits

Caption: Inhibition of heme polymerization into hemozoin.

Protocol: Heme Polymerization Inhibition Assay

  • Reaction Setup: In a 96-well plate, add varying concentrations of 4-chloro-2-methylquinoline hydrate. Use chloroquine as a positive control.

  • Heme Addition: Add a solution of hemin (heme chloride) dissolved in a solvent like DMSO.

  • Initiation: Initiate the polymerization by adding a high concentration of acetate buffer at an acidic pH (e.g., pH 4.8-5.2).

  • Incubation: Incubate the plate at a temperature that promotes β-hematin formation (e.g., 37°C or 60°C) for several hours to overnight.

  • Washing and Detection: After incubation, the insoluble β-hematin is pelleted by centrifugation. The pellet is washed to remove unreacted heme (e.g., with DMSO). The final β-hematin pellet is then dissolved in a basic solution (e.g., NaOH), and the absorbance is read at ~405 nm.

  • Analysis: Calculate the percentage of inhibition of heme polymerization for each concentration relative to the no-drug control and determine the IC₅₀ value.

Conclusion and Forward Outlook

This guide provides a structured, technically grounded framework for the comprehensive investigation of the mechanism of action of 4-chloro-2-methylquinoline hydrate. By progressing from broad phenotypic screening to specific, hypothesis-driven biochemical assays, researchers can efficiently and rigorously elucidate the compound's biological function. The key to this process is the inclusion of proper controls, including parallel testing of the anhydrous form, and the use of established, self-validating protocols. The insights gained from this workflow will be critical for any future drug development efforts based on this versatile quinoline scaffold.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. [Link]

  • Chemsrc. 4-Chloro-2-methylquinoline(CAS#:4295-06-1) Chemical & Physical Properties. [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-6-fluoro-2-methylquinoline Properties. [Link]

  • DC Chemicals. 4-Chloro-2-methylquinoline MSDS. [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology. [Link]

  • de Villiers, K. A., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]

  • Sari, Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. AIP Conference Proceedings. [Link]

  • Egan, T. J., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of Biological Chemistry. [Link]

  • Shaykhalishahi, H., & Zali-Boeini, H. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Advances in Biosciences. [Link]

  • Afzal, O., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • Flatman, S., et al. (1996). A comparison of active site binding of 4-quinolones and novel flavone gyrase inhibitors to DNA gyrase. Antimicrobial Agents and Chemotherapy. [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]

  • Kumar, R., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules. [Link]

  • Mekky, A. E.-D. M., & El-Maksoud, M. I. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • da Silva, G. V. J., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. ChemMedChem. [Link]

  • Slater, A. F., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites. Nature. [Link]

  • Egan, T. J., et al. (2000). Experimental Conditions for Testing the Inhibitory Activity of Chloroquine on the Formation of β-Hematin. Journal of aaaa. [Link]

  • Jha, L. B., et al. (2023). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife. [Link]

  • Williams, M. L., & Maxwell, A. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences. [Link]

  • Fan, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. ResearchGate. [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]

  • Wang, Z., et al. (Year not available). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Lanzhou University. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 4-Chloro-2-methylquinoline Hydrate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly regioselective protocol for the synthesis of 4-chloro-2-methylquinoline hydrate from 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly regioselective protocol for the synthesis of 4-chloro-2-methylquinoline hydrate from 2-methylquinoline, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Rationale & Causality

4-Chloro-2-methylquinoline is a highly valuable synthetic intermediate used in the development of antimalarial drugs, kinase inhibitors, and other antiproliferative pharmacophores[1]. Direct electrophilic chlorination of the quinoline core is synthetically unfeasible due to the electron-withdrawing nature of the nitrogen atom, which severely deactivates the pyridine ring. To invert this reactivity, this workflow employs a strategic N-oxidation followed by a deoxygenative halogenation.

  • Activation via N-Oxidation: Treating 2-methylquinoline with an oxidant such as meta-chloroperoxybenzoic acid (mCPBA) yields 2-methylquinoline 1-oxide. This transformation increases the electron density at the 2- and 4-positions, priming the heterocyclic ring for subsequent functionalization[2].

  • Regioselective Chlorination: The isolated N-oxide is reacted with phosphorus oxychloride (POCl3). POCl3 serves a dual mechanistic purpose: it acts as an electrophilic activating agent to form an O-phosphitylated intermediate ([N-O-POCl2]⁺), and it provides the nucleophilic chloride ions. While the O-phosphitylated intermediate is electrophilic at both the C2 and C4 positions, the presence of the methyl group at C2 creates severe steric hindrance. Consequently, the chloride nucleophile regioselectively attacks the C4 position[3]. Subsequent rearomatization and elimination of the dichlorophosphate leaving group yield the 4-chloro derivative[1].

  • Hydration: The final product is crystallized from an aqueous-organic solvent system to yield the stable hydrate form (CAS: 856600-86-7)[4].

Visualized Workflows & Pathways

Workflow A 2-Methylquinoline (Starting Material) B 2-Methylquinoline 1-oxide (Intermediate) A->B mCPBA, DCM N-Oxidation C 4-Chloro-2-methylquinoline (Crude Product) B->C POCl3, 80°C Chlorination D 4-Chloro-2-methylquinoline Hydrate (Final Product) C->D EtOH/H2O Crystallization

Fig 1. Three-stage synthetic workflow for 4-chloro-2-methylquinoline hydrate.

Mechanism N1 Quinoline N-oxide N2 O-Phosphitylated Intermediate [N-O-POCl2]+ N1->N2 + POCl3 - Cl- N3 Chloride Addition at C4 (Steric block at C2) N2->N3 + Cl- attack N4 Rearomatization & Elimination of PO2Cl2- N3->N4 Deprotonation N5 4-Chloro-2-methylquinoline N4->N5 Leaving group departs

Fig 2. Mechanistic pathway of regioselective deoxygenative chlorination via POCl3.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

PhaseChemical ReagentMW ( g/mol )Eq.AmountFunction
Step 1 2-Methylquinoline143.191.010.0 gStarting Material
mCPBA (77% w/w)172.571.117.2 gOxidizing Agent
Dichloromethane (DCM)84.93-100 mLSolvent
Step 2 2-Methylquinoline 1-oxide159.191.010.0 gIntermediate Substrate
Phosphorus Oxychloride (POCl3)153.335.029.3 mLChlorinating Agent / Solvent
Step 3 Crude 4-Chloro-2-methylquinoline177.631.010.0 gSubstrate
Ethanol / Deionized Water--VariableCrystallization Media

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Methylquinoline 1-oxide

Causality Focus: mCPBA is selected over H2O2/Acetic acid for lab-scale preparations because it allows the reaction to proceed at mild temperatures (0 °C to RT), preventing thermal degradation of the quinoline core.

  • Initiation: Dissolve 10.0 g of 2-methylquinoline in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add 17.2 g of mCPBA (77% purity) portion-wise over 30 minutes to control the exothermic peroxy-acid reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Analyze the reaction via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the high-Rf starting material spot disappears, replaced by a highly polar, UV-active spot near the baseline (the N-oxide).

  • Workup: Quench the reaction by washing the organic layer with saturated aqueous NaHCO3 (3 × 50 mL). Causality: This step neutralizes and removes the m-chlorobenzoic acid byproduct, which is highly soluble in aqueous base. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the N-oxide as a solid.

Protocol B: Regioselective Chlorination

Causality Focus: POCl3 is used in a 5-fold excess to act as both the reactant and the solvent, driving the equilibrium of the deoxygenative chlorination to completion[1].

  • Initiation: Suspend 10.0 g of the intermediate 2-methylquinoline 1-oxide in 29.3 mL of neat POCl3 under an inert atmosphere (N2 or Ar).

  • Reaction: Heat the mixture to 80 °C. Self-Validation Checkpoint: As the reaction reaches 80 °C, the suspension will transition into a homogenous solution, accompanied by the evolution of HCl gas (confirm with pH paper held over the exhaust).

  • Completion: Maintain heating for 1.5 to 2 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully add the mixture dropwise to 300 mL of vigorously stirred ice water. Causality: POCl3 reacts violently with water. The ice bath controls the exotherm, preventing the nucleophilic substitution of the newly formed C-Cl bond by water, which would revert the product to 4-hydroxy-2-methylquinoline.

  • Neutralization: Slowly add aqueous ammonia (25%) until the pH of the solution reaches 8–9. Causality: Ammonia is preferred over NaOH as it prevents localized over-basification and subsequent product degradation.

  • Isolation: Extract the neutralized aqueous layer with DCM (3 × 100 mL). Combine the organic layers, dry over MgSO4, and concentrate to yield crude 4-chloro-2-methylquinoline.

Protocol C: Hydration and Crystallization

Causality Focus: The controlled addition of water to an ethanolic solution of the product forces the hydrophobic quinoline core out of solution while simultaneously integrating water molecules into the crystal lattice to form the stable hydrate[4].

  • Dissolution: Dissolve the crude 4-chloro-2-methylquinoline in a minimum volume of warm ethanol (approx. 3 mL per gram of crude product) at 50 °C.

  • Hydration: Add deionized water dropwise to the warm solution until a slight, persistent turbidity is observed.

  • Crystallization: Allow the solution to cool ambiently to room temperature. Once crystals begin to form, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the yield.

  • Filtration: Filter the resulting crystals under vacuum and wash with a minimal amount of ice-cold 10% ethanol in water. Air-dry the crystals.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the dried crystals. A water content of approximately 9.2% (w/w) confirms the formation of the pure 4-chloro-2-methylquinoline monohydrate (MW: 195.65 g/mol ).

References

  • [5] Synthesis of 6-Methylbenzo[b]pyrido[3,2-f][1,6]naphthyridines from 4-Chloro-2-methylquinoline. ResearchGate. Available at:[Link]

  • [4] 4-chloro-2-methylquinoline hydrate | 4295-06-1. Molport. Available at:[Link]

  • [3] Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Available at:[Link]

  • [1] Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. MDPI. Available at:[Link]

  • [2] Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC (PubMed Central). Available at:[Link]

Sources

Application

Application Note: 4-Chloro-2-methylquinoline Hydrate as a Core Scaffold in Antimalarial Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The emergence of multidrug-resistant Pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. 4-Chloro-2-methylquinoline hydrate (CAS: 4295-06-1 / 856600-86-7) serves as a highly versatile electrophilic building block in medicinal chemistry, specifically for the synthesis of 4-aminoquinoline antimalarials and photoaffinity probes[1][2].

The quinoline pharmacophore is foundational to antimalarial therapy. The 4-chloro substitution provides an ideal site for Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines, yielding chloroquine analogs[3]. Furthermore, the 2-methyl group introduces steric bulk that can modulate the lipophilicity and metabolic stability of the resulting compounds[4].

Causality in Synthesis: The presence of water in the hydrate form can hinder moisture-sensitive cross-coupling reactions or lead to hydrolysis (forming quinolin-4-ol) at high temperatures[2]. Therefore, acid-catalyzed Microwave-Assisted Organic Synthesis (MAOS) is the preferred methodology. Microwave irradiation provides rapid, uniform heating, while an acid catalyst like p-toluenesulfonic acid (TsOH) protonates the quinoline nitrogen. This protonation significantly increases the electrophilicity of the C4 position, facilitating rapid amine attack and minimizing hydrolytic side reactions[3][5].

Workflow A 4-Chloro-2-methylquinoline Hydrate B Dehydration & Activation (TsOH, Microwave) A->B Removes hydrate water C Nucleophilic Aromatic Substitution (SNAr) B->C Amine addition D 4-Amino-2-methylquinoline Library C->D Yield: 55-89% E Physicochemical QC (LC-MS, NMR) D->E Purity >95% F Antiplasmodial Assay (P. falciparum NF54) E->F G Hemozoin Inhibition Assay (Target Validation) E->G

Caption: Workflow for the synthesis and evaluation of 4-amino-2-methylquinolines.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesize 4-substituted amino-2-methylquinolines with high yield and purity from the hydrate precursor.

Causality & Design: Traditional refluxing in DMF yields moderate results (~50%) and requires extended times, risking thermal degradation[2]. MAOS at 120°C for 1 hour with TsOH reduces reaction time and boosts yields to 55-89%[3][5]. Self-Validating System: This protocol incorporates an in-process LC-MS check. The reaction is only quenched when the starting material (m/z 178 for the anhydrous core) is <5% relative to the product mass, ensuring complete conversion and preventing difficult downstream chromatographic separations.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-chloro-2-methylquinoline hydrate (1.0 mmol).

  • Catalyst & Reagent Addition: Add the desired primary or secondary amine (1.5 mmol) and p-toluenesulfonic acid (TsOH) (0.2 mmol, 20 mol%)[3].

  • Solvent Selection: Add 2 mL of anhydrous N,N-dimethylformamide (DMF). Causality Note: The use of anhydrous solvent is critical to counteract the water released from the hydrate and prevent the formation of the 4-hydroxyquinoline side product[2].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 60 minutes[3].

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Proceed to step 6 only if the starting material peak is depleted. If unreacted starting material remains, irradiate for an additional 15 minutes.

  • Workup: Pour the mixture into 20 mL of ice-cold water. Neutralize with 10% aqueous NH₃ until pH 8 is reached.

  • Isolation: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield the pure 4-amino-2-methylquinoline derivative[6].

Biological Evaluation: Target Validation

To ensure the synthesized analogs retain the classical 4-aminoquinoline mechanism, an in vitro β-hematin formation assay is conducted[7]. The malaria parasite degrades host hemoglobin, releasing toxic free heme. It polymerizes this heme into inert hemozoin. 4-Aminoquinolines cap the growing hemozoin polymer, leading to parasite death via heme toxicity.

MOA Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemozoin Inert Hemozoin (β-hematin crystals) Heme->Hemozoin Biocrystallization (Digestive Vacuole) Complex Drug-Heme Complex (Parasite Death) Heme->Complex Accumulation Drug 4-Amino-2-methylquinoline Drug->Heme π-π Stacking & H-bonding Drug->Hemozoin Blocks Extension

Caption: Mechanism of action: 4-aminoquinolines block the biocrystallization of toxic heme.

Protocol: Hemozoin (β-Hematin) Formation Inhibition Assay

Causality & Design: This cell-free assay mimics the acidic environment of the parasite's digestive vacuole (pH 5.0) to test the drug's ability to inhibit synthetic hemozoin formation. Self-Validating System: The assay utilizes Chloroquine (CQ) as a positive control and DMSO as a negative control (vehicle). A valid assay requires the CQ IC₅₀ to fall within the established historical range (10-20 µM in the cell-free assay), ensuring reagent integrity.

  • Hemin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 4 mM. Note: Prepare fresh to avoid spontaneous oxidation and aggregation.

  • Drug Dilution: Prepare serial dilutions of the synthesized 4-amino-2-methylquinolines and the positive control (Chloroquine) in DMSO.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the drug solution, 50 µL of the hemin solution, and 100 µL of 0.5 M sodium acetate buffer (pH 5.0).

  • Incubation: Incubate the plate at 37°C for 18 hours to allow β-hematin crystallization.

  • Quenching & Washing: Add 50 µL of 0.1 M NaHCO₃ (pH 9.0) to solubilize unreacted hemin. Centrifuge at 3000 rpm for 10 minutes. Discard the supernatant. Wash the pellet twice with the NaHCO₃ buffer.

  • Quantification: Dissolve the remaining β-hematin pellet in 200 µL of 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis. Lower absorbance indicates higher inhibition of crystallization.

Quantitative Data & Benchmarks

To benchmark the success of the synthesis and biological evaluation, researchers should compare their results against established literature values for 4-chloro-2-methylquinoline derivatives[3][4][5].

ParameterConventional HeatingMicrowave-Assisted (MAOS)Target Benchmark for Lead Selection
Reaction Time 12 - 24 hours1 hour< 2 hours
Yield (%) 40 - 55%55 - 89%> 70%
Purity (Post-Crystallization) ~85% (Requires Column)> 95%> 95%
Antiplasmodial IC₅₀ (CQ-Sensitive) N/AN/A< 50 nM
Antiplasmodial IC₅₀ (CQ-Resistant) N/AN/A< 150 nM

References

  • Wang, X.-Q., Pan, W.-J., Cai, Y.-H., & He, M.-H. (2016). Microwave-Assisted Efficient Synthesis of 4-Substituted Amino-2-methylquinolines Catalyzed by p-Toluenesulfonic Acid. Heterocycles.[Link]

  • Pan, et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. NIH / PMC.[Link]

  • Antimicrobial Agents and Chemotherapy. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. ASM Journals.[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Catalytic Amination of 4-Chloro-2-methylquinoline Hydrate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 4-Amino-2-methylquinolines The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry and materials science. Derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Amino-2-methylquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this privileged heterocycle are integral to a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1] The synthesis of these compounds, particularly through the formation of a C-N bond at the C4 position, is a critical transformation. Traditionally, this has been approached via nucleophilic aromatic substitution (SNAr), which often requires harsh conditions and is limited in scope.[2]

Modern synthetic chemistry has largely overcome these limitations through the advent of transition-metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing C-N bonds.[3][4] This protocol provides a robust framework for the efficient amination of challenging substrates like 4-chloro-2-methylquinoline, even at large scales.[5] This guide offers a detailed exploration of the reaction, from its mechanistic underpinnings to practical, field-tested protocols for researchers in drug discovery and chemical development.

The Buchwald-Hartwig Amination: Mechanism and Core Components

The Buchwald-Hartwig amination is a Nobel-worthy reaction that has revolutionized the synthesis of arylamines from aryl halides.[3][6] The reaction is renowned for its broad substrate scope, functional group tolerance, and relatively mild conditions. For an electron-deficient substrate like 4-chloro-2-methylquinoline, this catalytic approach is particularly effective.

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The efficiency of this cycle is highly dependent on the choice of ligand, base, and solvent.

The key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl chloride (4-chloro-2-methylquinoline), inserting itself into the C-Cl bond to form a Pd(II) species. This is often the rate-limiting step for aryl chlorides.[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired 4-amino-2-methylquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAd L-Pd(II)(Ar)(Cl) Oxidative Adduct Pd0->OxAd Oxidative Addition sub 4-Chloro-2-methylquinoline (Ar-Cl) amine Amine (R₂NH) amine->OxAd base Base base->OxAd product 4-Amino-2-methylquinoline (Ar-NR₂) Amido L-Pd(II)(Ar)(NR₂) Amido Complex OxAd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Critical Reaction Components
  • Palladium Precatalyst: Common sources include palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). These are reduced in situ to the active Pd(0) species. Air- and moisture-stable Pd(0)-N-heterocyclic carbene (NHC) complexes are also highly effective.[8]

  • Ligand: The choice of ligand is paramount for successful amination of aryl chlorides. The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating the use of bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and facilitate the final reductive elimination.[7] Highly effective ligands include biarylphosphines like XPhos and BrettPhos.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice for its efficacy and solubility in organic solvents. Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, depending on the substrate's sensitivity.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and the base.

Experimental Protocols and Workflow

This section provides a general, robust protocol for the Buchwald-Hartwig amination of 4-chloro-2-methylquinoline hydrate with a representative secondary amine, morpholine.

Materials and Equipment
Reagents & Materials Equipment
4-Chloro-2-methylquinoline hydrateSchlenk flask or oven-dried round-bottom flask
MorpholineSchlenk line or glovebox with an inert atmosphere (N₂ or Ar)
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)Magnetic stirrer hotplate with oil bath
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Septa, needles, and syringes for inert transfers
Sodium tert-butoxide (NaOt-Bu)TLC plates (silica gel)
Anhydrous TolueneRotary evaporator
Ethyl Acetate (EtOAc), HexanesGlassware for column chromatography
Deionized Water, BrineStandard laboratory glassware
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)NMR spectrometer, Mass spectrometer for analysis
Step-by-Step Protocol

Experimental_Workflow A 1. Setup & Inerting Oven-dry glassware. Assemble under N₂/Ar atmosphere. B 2. Reagent Addition Charge flask with Pd(dba)₂, XPhos, and NaOt-Bu. A->B C 3. Solvent & Substrate Addition Add anhydrous toluene, 4-chloro-2-methylquinoline, and morpholine. B->C D 4. Reaction Heat mixture (e.g., 100 °C) with stirring. Monitor by TLC/GC-MS. C->D E 5. Work-up Cool to RT. Quench with water. Separate organic layer. D->E F 6. Extraction & Drying Wash with brine, dry over Na₂SO₄, and filter. E->F G 7. Purification Concentrate in vacuo. Purify by silica gel column chromatography. F->G H 8. Analysis Characterize the final product by NMR and MS. G->H

Caption: General experimental workflow for catalytic amination.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%). Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equivalents).

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5-10 minutes. Then, add 4-chloro-2-methylquinoline hydrate (1.0 equivalent) followed by the amine (e.g., morpholine, 1.2-1.5 equivalents) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholino)-2-methylquinoline.

Data Summary: Optimizing Reaction Conditions

The selection of catalyst components is crucial for achieving high yields. The following table summarizes typical conditions reported for the Buchwald-Hartwig amination of aryl chlorides.

Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield (%) Reference
Pd(dba)₂ (1.5)XPhos (3.0)NaOt-Bu (2.0)TolueneReflux>90
Pd(OAc)₂ (2.0)BrettPhos (3.0)Cs₂CO₃ (1.5)Dioxane10085-95[9]
Pd-PEPPSI-IPr (1-2)(Internal NHC)KOH (2.0)t-BuOH/H₂O8080-98[8]
Pd₂(dba)₃ (1.0)Xantphos (1.5)Na₂CO₃ (2.0)DMF9070-85[10]

Safety and Handling (EHS)

Proper safety precautions are mandatory when performing this reaction.

  • 4-Chloro-2-methylquinoline: This compound is harmful if swallowed and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][13] Handle in a well-ventilated fume hood.

  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care as their long-term effects are not fully understood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Sodium tert-Butoxide: This is a strong, corrosive base that is moisture-sensitive. It can cause severe skin and eye burns. Handle only in a dry, inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood away from ignition sources.

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][14][15]

Waste Disposal: Dispose of all chemical waste, including solvents and residual reaction materials, according to institutional and local regulations. Do not discharge into drains.[15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base is of poor quality or has degraded.4. Ligand is not suitable for C-Cl activation.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled, anhydrous solvents.3. Use a fresh bottle of high-purity base.4. Switch to a more electron-rich, bulky ligand like XPhos or BrettPhos.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water in the reaction.2. Reaction temperature is too high or time is too long.1. Ensure all reagents and solvents are scrupulously dry.2. Optimize reaction temperature and monitor carefully to stop when complete.
Diarylamine Formation (with primary amines) 1. Ligand is not bulky enough to prevent double arylation.1. Use a highly hindered ligand (e.g., BrettPhos) which favors monoarylation.[16][17]2. Adjust the stoichiometry (use a slight excess of the amine).
Difficulty in Purification 1. Residual palladium catalyst.2. Complex mixture of products.1. Filter the crude product through a plug of Celite or silica before concentration.2. Re-optimize reaction conditions (temperature, base, ligand) to improve selectivity.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of 4-amino-2-methylquinoline derivatives. By carefully selecting the appropriate palladium source, a sterically demanding and electron-rich ligand, and a strong base, researchers can achieve high yields and excellent functional group compatibility. The protocol outlined in this guide provides a reliable and scalable starting point for various amination reactions, empowering chemists to rapidly access a diverse range of valuable compounds for further development in pharmaceuticals, agrochemicals, and materials science.

References

  • Mechanism of Aryl Chloride Amination: Base-Induced Oxidative Addition.
  • 4-Chloro-2-methylquinoline | MSDS. DC Chemicals.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • MATERIAL SAFETY D
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. OSTI.GOV.
  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Thieme Connect.
  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclis
  • SAFETY DATA SHEET - 4-Chloroquinaldine, 99%. Fisher Scientific.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • SAFETY DATA SHEET - 6-Chloro-2-methylquinoline. MilliporeSigma.
  • Safety data sheet - 2-Methylquinoline. Santa Cruz Biotechnology.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Buchwald–Hartwig amin
  • 4-Amino-2-methylquinoline. Chem-Impex.
  • Synthesis of 4‐thio‐2‐aminoquinolines.
  • Synthesis of Quinolinequinone Derivatives and rel
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. SynOpen.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles.

Sources

Application

4-chloro-2-methylquinoline hydrate as a precursor for transition metal ligands

[label="P,N-Bidentate Ligands Divergent synthetic pathways of 4-CMQ to multidentate transition metal ligands. Experimental Protocols Pre-Activation: Dehydration of 4-CMQ Hydrate Causality: 4-CMQ is commercially supplied...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="P,N-Bidentate Ligands

Divergent synthetic pathways of 4-CMQ to multidentate transition metal ligands.

Experimental Protocols

Pre-Activation: Dehydration of 4-CMQ Hydrate

Causality: 4-CMQ is commercially supplied as a hydrate. Water is highly deleterious to low-valent cross-coupling catalysts; it quenches active Pd(0) species, hydrolyzes sensitive phosphine ligands, and degrades strong bases (e.g., NaOtBu). Azeotropic dehydration is mandatory to ensure a competent electrophile.

Step-by-Step Methodology:

  • Charge a 250 mL round-bottom flask with 4-CMQ hydrate (10.0 g, ~51 mmol).

  • Add 100 mL of anhydrous toluene.

  • Attach a Dean-Stark apparatus fitted with a reflux condenser.

  • Heat the mixture to reflux (110 °C) under a nitrogen atmosphere.

  • Maintain reflux for 4 hours, or until water droplets cease to accumulate in the Dean-Stark trap.

  • Concentrate the solution in vacuo to yield anhydrous 4-CMQ as an off-white solid. Store in a desiccator or glovebox.

  • Self-Validating System: Perform Karl Fischer titration on a 50 mg sample of the dried solid. The protocol is validated and ready for cross-coupling when the water content is < 50 ppm.

Synthesis of N,N-Bidentate Ligands via Buchwald-Hartwig Amination

Causality: To synthesize N,N-ligands (e.g., substituting the 4-chloro group with a diamine or alkylamine), Pd(OAc)₂ is utilized as a precatalyst. DPEphos is selected as the supporting ligand because its wide bite angle accelerates the sterically hindered reductive elimination step, preventing catalyst resting-state trapping 1.

Step-by-Step Methodology:

  • Inside an argon-filled glovebox, charge a Schlenk tube with anhydrous 4-CMQ (1.0 mmol), the target amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), DPEphos (0.06 mmol, 6 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours with vigorous stirring.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

  • Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validating System: Withdraw a 50 µL in-process control (IPC) aliquot at 6 hours, dilute in EtOAc, and analyze via GC-MS. The protocol is self-validating when the starting material peak (m/z 177) is entirely replaced by the product mass. If m/z 177 persists, it indicates moisture ingress has poisoned the K₃PO₄ base, requiring a solvent/reagent purity audit.

Synthesis of O,N-Bidentate Ligands via Gold-Catalyzed C–O Coupling

Causality: Traditional Pd-catalyzed C–O couplings with aliphatic alcohols often fail due to rapid β-hydride elimination, yielding aldehydes instead of the desired ethers. Utilizing a Gold(I)/Gold(III) redox cycle (MeDalPhosAuCl with AgSbF₆) circumvents this pathway, enabling direct C(sp²)–O cross-coupling at the highly electrophilic C4 position 2.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, combine anhydrous 4-CMQ (0.10 mmol), MeDalPhosAuCl (5 mol %), and AgSbF₆ (0.11 mmol) in a 2-dram vial.

  • Add 10 mmol of the target aliphatic alcohol and dissolve the mixture in o-dichlorobenzene (o-DCB) to achieve a 0.125 M concentration.

  • Seal the vial with a PTFE-lined cap and heat at 80 °C for 24 hours.

  • Quench the reaction by exposing it to air, filter through a short silica plug (eluting with CH₂Cl₂), and concentrate.

  • Self-Validating System: Monitor the reaction via ³¹P NMR. The generation of the active Au(III) complex is confirmed by a distinctive shift in the ³¹P signal (e.g., from ~68 ppm to ~77 ppm depending on the exact intermediate). The absence of this shift indicates a failure in the AgSbF₆-mediated halide abstraction step.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative efficiencies and optimal conditions for functionalizing the 4-CMQ scaffold into various ligand classes based on current literature standards.

Ligand ClassReaction TypeOptimal Catalyst SystemBase / SolventTypical Yield (%)Primary Catalytic Application
N,N-Ligand C–N AminationPd(OAc)₂ / DPEphosK₃PO₄ / 1,4-Dioxane85–92%Photoredox Catalysis & C–H Activation
P,N-Ligand C–P CouplingPd₂(dba)₃ / dppfDIPEA / DMF75–80%Asymmetric Hydrogenation
O,N-Ligand C–O EtherificationMeDalPhosAuCl / AgSbF₆None / o-DCB70–85%Cross-Coupling of Sterically Hindered Aryls
C-C Scaffold Heck CouplingPd(OAc)₂ / P(o-tol)₃Et₃N / DMF70–80%Diastereoselective Cyclopropanation

References

  • Understanding the Visible-Light-Initiated Manganese-Catalyzed Synthesis of Quinolines and Naphthyridines under Ambient and Aerobic Conditions ACS Catalysis URL:[Link]

  • Ligand-Enabled Gold-Catalyzed C(sp²)–O Cross-Coupling Reactions Journal of the American Chemical Society URL:[Link]

  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up Organic Process Research & Development URL:[Link]

Sources

Method

Application Note: 4-Chloro-2-methylquinoline Hydrate as a Privileged Scaffold in Kinase Inhibitor Synthesis

Mechanistic Rationale & Scaffold Significance In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 4-Chloro-2-methylquinoline hydrate (CAS: 856600-86-7)[1] has emerged as a highly versatile, ATP-competitive hinge-binding motif.

From a structural perspective, the quinoline nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region[2]. The utility of this specific building block lies in its dual functional handles:

  • The C4-Chloro Group: Acts as an activated electrophilic center. Due to the electron-withdrawing nature of the quinoline nitrogen, the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and phenols, as well as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3].

  • The C2-Methyl Group: Provides a rigid steric boundary. This methyl group restricts the conformational rotation of adjacent substituents, locking the inhibitor into a bioactive conformation that enhances kinase selectivity by occupying specific hydrophobic sub-pockets[3].

Recent drug development campaigns have successfully utilized this scaffold to synthesize highly selective inhibitors, including diarylureas targeting the cardiac-specific kinase TNNI3K [3], aryl-quinoline derivatives targeting CAMKK2 [2], and quinazoline-2-indolinone hybrids targeting the mutant PI3Kα isoform[4].

Structural and Functional Workflow Mapping

To conceptualize the synthetic divergence of this scaffold, the logical workflow below maps the primary functionalization routes to their respective clinical kinase targets.

KinaseInhibitorSynthesis Start 4-Chloro-2-methylquinoline Hydrate (Hinge-Binding Core) SNAr SNAr Reaction (Microwave, NMP, 120°C) Start->SNAr 4-Aminophenol / Amines Start->SNAr Indolinone derivatives Suzuki Suzuki Coupling (Pd-Catalyst, Base) Start->Suzuki Boronic Acids TNNI3K Diarylurea Derivatives (TNNI3K Inhibitors) SNAr->TNNI3K Isocyanate coupling PI3K Quinazoline Hybrids (PI3Kα Inhibitors) SNAr->PI3K Hybridization CAMKK2 Aryl-quinoline Derivatives (CAMKK2 Inhibitors) Suzuki->CAMKK2 Saponification

Fig 1: Divergent synthetic workflows of 4-chloro-2-methylquinoline hydrate for kinase inhibitors.

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, it is critical to understand not just the how, but the why behind reaction conditions. The protocols below detail the causal reasoning for solvent/heating choices and establish built-in quality control metrics.

Protocol A: Microwave-Assisted SNAr for TNNI3K Inhibitor Intermediates

Objective: Synthesis of 4-(2-methylquinolin-4-yl)aminophenol, a key intermediate for TNNI3K diarylurea inhibitors[3].

Causality & Rationale: Traditional thermal heating for SNAr on quinolines often results in sluggish reaction rates and thermal degradation due to prolonged exposure to high temperatures. Microwave irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier and reducing reaction times from hours to minutes[3]. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because of its high microwave transparency, elevated boiling point, and superior ability to solubilize polar aminophenol intermediates.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, suspend 4-chloro-2-methylquinoline hydrate (1.0 equiv) and 4-aminophenol (1.2 equiv) in anhydrous NMP to achieve a 0.5 M concentration.

  • Activation: Seal the vial with a crimp cap and subject it to microwave irradiation. Program the reactor for an initial temperature ramp to 100 °C for 10 minutes, followed by a secondary heating phase at 120 °C for 5 minutes[3].

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ and brine (3 × 20 mL) to partition out the NMP and unreacted phenol.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using a Dichloromethane/Methanol gradient.

Self-Validation System (Quality Control):

  • Isotope Tracking via LC-MS: Analyze the starting material via LC-MS; you will observe the characteristic 3:1 isotopic ratio of M and M+2 peaks (due to the natural abundance of 35Cl and 37Cl ). Post-reaction, the product mass will shift, and this specific 3:1 isotopic signature MUST completely disappear. If the chlorine isotope pattern persists in the product mass envelope, the SNAr reaction is incomplete.

Protocol B: Suzuki-Miyaura Cross-Coupling for CAMKK2 Inhibitor Cores

Objective: Synthesis of 2-cyclopentyl-4-(2-methylquinolin-4-yl)benzoic acid derivatives[2].

Causality & Rationale: The hydrate form of 4-chloro-2-methylquinoline introduces stoichiometric water into the reaction environment. While some Palladium-catalyzed couplings tolerate water, excess unmanaged moisture can lead to rapid protodeboronation of the aryl boronic acid. Therefore, a deliberate biphasic solvent system (e.g., 1,4-Dioxane/H₂O) combined with a robust, water-tolerant catalyst like Pd(dppf)Cl₂ is required to sequester the hydrate's water into the aqueous base layer, protecting the catalytic cycle[2].

Step-by-Step Methodology:

  • Reagent Loading: Charge an oven-dried Schlenk flask with 4-chloro-2-methylquinoline hydrate (1.0 equiv), the corresponding aryl boronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv)[2].

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive, continuous stream of Argon to prevent catalyst oxidation.

  • Reaction Execution: Heat the biphasic mixture to 90 °C for 12 hours under vigorous magnetic stirring[2].

  • Workup: Cool to room temperature, filter through a tightly packed pad of Celite to remove precipitated palladium black, and extract the filtrate with Ethyl Acetate.

Self-Validation System (Quality Control):

  • Fluorescence Shift Monitoring: The starting 4-chloroquinoline typically fluoresces bright blue under 254 nm UV light on a TLC plate. The cross-coupled biaryl product will exhibit a distinct shift in Rf​ and a noticeable change in fluorescence wavelength (often shifting towards green/yellow) due to the highly extended π -conjugation of the newly formed C-C bond.

Quantitative Data Summary

The table below summarizes the diverse reaction conditions and quantitative yields achieved when functionalizing the 4-chloro-2-methylquinoline scaffold for various kinase targets.

Reaction TypeTarget KinaseKey Reagents / CatalystsSolvent / TempTimeTypical YieldRef
Microwave SNAr TNNI3K4-AminophenolNMP, 100-120 °C15 min65%[3]
Suzuki Coupling CAMKK2Aryl Boronic Acid, Pd(dppf)Cl₂Dioxane/H₂O, 90 °C12 h77%[2]
Acid-Cat. SNAr PI3Kα5-Aminoindolin-2-one, HCl1,4-Dioxane, 100 °C5 h74%[4]
Reductive Amination MtbTMPKAmine, NaBH(OAc)₃DCE, RT12 h49%[5]
Base-Cat. Amination GeneralSec-Amines, Hunig's BaseDMF, RT3 h>80%[6]

Conclusion

The 4-chloro-2-methylquinoline hydrate scaffold is a cornerstone in modern kinase inhibitor design. By understanding the mechanistic causality behind its functionalization—whether leveraging microwave-assisted SNAr to overcome energetic barriers or utilizing biphasic Suzuki couplings to manage hydrate moisture—researchers can reliably construct highly selective, ATP-competitive therapeutic agents. Strict adherence to self-validating analytical checks, such as isotopic tracking, ensures high-fidelity library generation for downstream biological screening.

References

  • A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. Heteroletters.6

  • 4-chloro-2-methylquinoline hydrate | 4295-06-1. Molport.1

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf. Journal of Medicinal Chemistry - ACS Publications.3

  • Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents. PMC - NIH.5

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv.2

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC - NIH.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Poor Aqueous Solubility of 4-Chloro-2-Methylquinoline Hydrate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-chloro-2-methylquinoline hydrate. This resource is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-chloro-2-methylquinoline hydrate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. This guide provides an in-depth analysis of the underlying physicochemical properties and offers practical, step-by-step troubleshooting protocols to achieve successful solubilization for your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental reasons behind the solubility challenges associated with 4-chloro-2-methylquinoline hydrate.

Q1: Why is 4-chloro-2-methylquinoline hydrate so poorly soluble in aqueous media?

A: The poor aqueous solubility of 4-chloro-2-methylquinoline hydrate is primarily dictated by its molecular structure. The molecule consists of a quinoline core, which is a fused aromatic system of a benzene and a pyridine ring.[1][2] This large, non-polar ring system makes the molecule inherently hydrophobic (water-repelling).

The key factor quantifying this hydrophobicity is the octanol-water partition coefficient (LogP). 4-Chloro-2-methylquinoline has a high predicted LogP value of approximately 3.2 to 3.5.[3][4] A LogP value greater than 3 is a strong indicator of low water solubility. The presence of a chloro group further increases its lipophilicity. While it is a hydrate, meaning water molecules are incorporated into its crystal structure, this does not fundamentally alter the hydrophobic nature of the core molecule, which governs its interaction with bulk water.

Q2: What are the essential physicochemical properties of 4-chloro-2-methylquinoline that I should consider?

A: Understanding the compound's properties is critical for designing an effective solubilization strategy. The table below summarizes key data points.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClN[3][4][5]
Molecular Weight 177.63 g/mol [3][4][5]
Appearance White or colorless to yellow powder, lump, or clear liquid[5][6]
Melting Point ~39 °C[4][5]
LogP (XLogP3) ~3.5[3]
Predicted pKa (Basic) ~4.7 (for the conjugate acid of a structurally similar compound)
Aqueous Solubility Data unavailable; considered poorly soluble or immiscible[7][8]

Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement

This section provides detailed protocols to overcome solubility issues. We will move from the simplest to more complex methods.

Q3: How can I use pH adjustment to improve solubility?

A: This is often the most effective initial strategy for ionizable compounds. 4-chloro-2-methylquinoline contains a basic nitrogen atom in its quinoline ring, which can be protonated.[1] The predicted pKa of the conjugate acid is around 4.7. By lowering the pH of the aqueous medium to at least one or two units below this pKa (e.g., pH 2.7-3.7), the compound will become positively charged (protonated). This ionic form has much greater electrostatic interaction with polar water molecules, leading to a significant increase in solubility.

ph_solubility cluster_0 High pH (e.g., pH > 6.0) cluster_1 Low pH (e.g., pH < 3.7) Neutral Neutral Form (C₁₀H₈ClN) Hydrophobic Poorly Soluble Protonated Protonated Form ([C₁₀H₉ClN]+) Hydrophilic Soluble Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: pH-dependent equilibrium of 4-chloro-2-methylquinoline.

Protocol 2.1: Solubilization via pH Modification
  • Preparation: Weigh the desired amount of 4-chloro-2-methylquinoline hydrate.

  • Initial Suspension: Add a small amount of purified water (e.g., 10-20% of the final desired volume) to the powder to create a slurry.

  • Acidification: While stirring vigorously, add a dilute acid (e.g., 0.1 N or 1 N HCl) dropwise. Monitor the solution's clarity.

  • Complete Dissolution: Continue adding acid until the compound is fully dissolved. The solution should be clear.

  • Volume Adjustment: Once dissolved, add purified water to reach the final desired concentration and volume.

  • pH Check & Storage: Measure the final pH to ensure it is in the desired acidic range for maintaining solubility. Store the stock solution as per stability guidelines.

Causality & Trustworthiness: This protocol works by converting the insoluble free base into its highly soluble salt form. The visual cue of the solution turning from a cloudy suspension to a clear liquid provides a direct validation of successful solubilization. Caution: Be aware that increasing the pH of this acidic stock solution back towards neutral or basic conditions will likely cause the compound to precipitate.

Q4: What co-solvents are effective, and how should I prepare the formulation?

A: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[9][10] This makes the solvent system more "hospitable" to a hydrophobic compound like 4-chloro-2-methylquinoline. This is a widely used technique for preclinical formulation development.[11]

Co-SolventStarting Concentration (v/v)Notes
DMSO 5-10%Excellent solubilizer, but can have cellular effects. Best for in vitro stock solutions.
Ethanol 10-20%Good solubilizer, generally well-tolerated.
Propylene Glycol (PG) 20-40%Common vehicle for both in vitro and in vivo studies.
PEG 400 20-50%Often used in combination with other co-solvents for in vivo formulations.
Protocol 2.2: Solubilization using a Co-solvent System
  • Organic Stock: Weigh the compound and dissolve it completely in the chosen co-solvent (e.g., 100% DMSO or Ethanol). This creates a concentrated organic stock solution.

  • Aqueous Phase Preparation: Prepare the aqueous buffer or media that will be used for the final dilution.

  • Dilution (Crucial Step): While vortexing or stirring the aqueous phase vigorously, add the organic stock solution drop-by-drop (or via a syringe pump for larger volumes).

  • Observation: Monitor for any signs of precipitation (cloudiness). If precipitation occurs, the final concentration may be too high for that specific co-solvent ratio.

  • Final Formulation: The final solution should be clear.

Causality & Trustworthiness: This method works by altering the solvent environment to be more favorable for the solute. The critical step is adding the drug-in-solvent to the aqueous phase, not the other way around. This "organic-to-aqueous" addition allows for rapid dispersion and minimizes localized high concentrations of the drug that can cause immediate precipitation.

Q5: Can surfactants improve solubility, and which ones are recommended?

A: Yes, surfactants are an excellent choice, particularly when the final solution needs to be near physiological pH. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] The hydrophobic core of the micelle can encapsulate the poorly soluble 4-chloro-2-methylquinoline, while the hydrophilic outer shell allows the entire complex to remain dispersed in water.[11][12]

For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are preferred due to their lower toxicity.

micelle_solubilization cluster_0 Aqueous Medium cluster_1 Drug Drug (Insoluble) Micelle Micelle Drug->Micelle Encapsulation Head1->Tail1 Head2->Tail2

Caption: Micellar solubilization of a hydrophobic compound.

Protocol 2.3: Surfactant-Based Solubilization
  • Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., 1-5% Tween® 80 in buffer or water) at a concentration well above its CMC.

  • Drug Addition: Add the weighed 4-chloro-2-methylquinoline hydrate powder directly to the surfactant solution.

  • Energy Input: Stir the mixture vigorously. Gentle heating (to just above the compound's melting point, ~40-45 °C) or sonication can significantly accelerate the dissolution process.

  • Equilibration: Allow the solution to stir until it becomes clear. This may take some time.

  • Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any potential non-dissolved particulates.

Causality & Trustworthiness: This protocol leverages the formation of micelles to create a thermodynamically stable solution. The application of heat or sonication provides the necessary activation energy to break apart the drug's crystal lattice and facilitate its entry into the micellar core. A clear, stable solution post-filtration validates success.

Q6: What other advanced techniques can I consider for persistent solubility issues?

A: If the above methods are insufficient, particularly for achieving very high concentrations or for specific delivery systems, more advanced formulation strategies can be employed.

  • Inclusion Complexation: This involves using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), which are bucket-shaped molecules.[11] The hydrophobic drug partitions into the interior of the "bucket," while the hydrophilic exterior maintains solubility in water.[9]

  • Particle Size Reduction: For improving the dissolution rate, which is often linked to apparent solubility, reducing the particle size can be effective.[12] Techniques like micronization or creating a nanosuspension increase the surface area-to-volume ratio of the drug, allowing it to dissolve faster.[10][11][13]

  • Solid Dispersions: This involves dissolving the drug and a hydrophilic polymer carrier (like PVP K30 or PEG 6000) in a common solvent and then removing the solvent.[9][13] This results in a solid product where the drug is amorphously dispersed within the polymer matrix, preventing re-crystallization and enhancing dissolution.[9]

Section 3: Summary and Systematic Workflow

Choosing the right method depends on your experimental context, such as the required concentration and whether it is for in vitro or in vivo use.

Systematic Troubleshooting Workflow

The following diagram outlines a logical approach to tackling solubility challenges with 4-chloro-2-methylquinoline hydrate.

workflow Start Start: Poor Solubility of 4-Chloro-2-Methylquinoline Hydrate CheckpH Is an acidic pH acceptable for the experiment? Start->CheckpH pH_Yes Use pH Modification (Protocol 2.1) CheckpH->pH_Yes Yes pH_No Need Physiological pH CheckpH->pH_No No CheckInVitro Is this for an in vitro stock solution? pH_No->CheckInVitro InVitro_Yes Use Co-solvents (DMSO, Ethanol) (Protocol 2.2) CheckInVitro->InVitro_Yes Yes InVitro_No Need Biocompatible/ In Vivo Formulation CheckInVitro->InVitro_No No Biocompatible Try Surfactant System (Tween® 80) (Protocol 2.3) InVitro_No->Biocompatible Advanced If concentration is still too low, consider Advanced Methods: - Cyclodextrins - Co-solvent mixtures (PG, PEG 400) Biocompatible->Advanced If needed

Caption: A systematic workflow for troubleshooting solubility.

References
  • Patel, K., Patel, K., & Patel, M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(6), 48-59. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 331. [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(10), 3944-3952. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Chloro-2-methylquinoline(CAS#:4295-06-1). Chemsrc. Retrieved from [Link]

  • DC Chemicals. (n.d.). 4-Chloro-2-methylquinoline MSDS. DC Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-6-fluoro-2-methylquinoline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Chloroquinoline. Cheméo. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylquinoline. PubChem Compound Database. Retrieved from [Link]

  • Hernández-García, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(21), 7384. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • PubChemLite. (n.d.). 4-chloro-2-methylquinoline (C10H8ClN). PubChemLite. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2015). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 20(8), 13654-13667. [Link]

  • Google Patents. (1959). Preparation of quinolines. U.S.
  • International Journal of Pharmaceutical Research. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. IJPR. [Link]

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Optimization

Technical Support Center: Long-Term Storage and Stability of 4-chloro-2-methylquinoline Hydrate

Welcome to the technical support guide for 4-chloro-2-methylquinoline hydrate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-chloro-2-methylquinoline hydrate. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for storing this valuable chemical intermediate to prevent degradation and ensure the integrity of your experimental results. Understanding the stability of this compound is critical, as its degradation can lead to inconsistent assay results, formation of impurities, and loss of potency.

4-chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a versatile building block in the synthesis of a wide range of pharmaceuticals, particularly anti-infective and anti-cancer agents, as well as agrochemicals.[1] This guide addresses the specific challenges related to its hydrated form and outlines proactive strategies to maintain its purity and reactivity over time.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of 4-chloro-2-methylquinoline hydrate.

Q1: What are the ideal long-term storage conditions for solid 4-chloro-2-methylquinoline hydrate?

A: For maximum stability, the compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect it from light by using an amber glass vial or by storing the container in a dark place.[2] To prevent oxidation and hydrolysis, the atmosphere within the container should be replaced with an inert gas, such as nitrogen or argon. Storing the sealed container within a desiccator will provide an additional layer of protection against ambient moisture.

Q2: My solid 4-chloro-2-methylquinoline hydrate has turned from white to yellow. What does this signify?

A: Discoloration, typically to yellow and then brown, is a common visual indicator of degradation in quinoline compounds.[3][4] This is most often caused by two primary factors:

  • Photodegradation: Quinoline and its derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.[3][5]

  • Oxidation: The quinoline ring can be susceptible to oxidation from atmospheric oxygen, especially over long periods.[3] If you observe discoloration, it is highly recommended to re-analyze the compound's purity before use.

Q3: What are the primary chemical degradation pathways for this compound?

A: The main degradation routes for 4-chloro-2-methylquinoline hydrate are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, which can be accelerated by acidic or basic conditions.[6] This reaction converts the compound into 4-hydroxy-2-methylquinoline (or its tautomer, 2-methylquinolin-4(1H)-one).[7][8]

  • Photodegradation: Exposure to light can induce complex reactions, leading to the formation of various byproducts, including hydroxyquinolines.[5]

  • Oxidation: The presence of oxidizing agents or long-term exposure to air can lead to oxidative degradation products.[3]

Q4: How does the "hydrate" form of the compound affect its stability?

A: The "hydrate" designation means that water molecules are incorporated into the compound's crystal structure. This has two key implications for stability:

  • Inherent Water Source: The water of hydration can potentially act as an internal reactant for hydrolysis, especially if the material is exposed to elevated temperatures or trace acidic/basic impurities that can catalyze the reaction.

  • Hygroscopicity: While the compound is already a hydrate, improper storage in a humid environment can lead to the absorption of additional moisture, which can accelerate degradation and cause the solid material to clump. It is essential to store it in a dry environment, such as in a desiccator.

Q5: My experimental results have been inconsistent. Could this be related to the degradation of my 4-chloro-2-methylquinoline hydrate?

A: Yes, inconsistent results and an apparent loss of potency are classic signs of compound degradation.[3] When the parent compound degrades, its effective concentration decreases, and the newly formed impurities can potentially interfere with your reaction or assay. If you suspect degradation, you should perform a purity analysis (e.g., via GC or HPLC) on your stored material and compare it to the certificate of analysis of a new lot.

Section 2: Troubleshooting Guide for Storage Issues

This guide provides a systematic approach to identifying and resolving common issues encountered during the storage of 4-chloro-2-methylquinoline hydrate.

Observed Problem Probable Cause(s) Recommended Solution & Preventative Action
Discoloration (Yellowing/Browning) 1. Photodegradation: Exposure to ambient or UV light.[3][5] 2. Oxidation: Reaction with atmospheric oxygen.[3]Solution: Re-verify purity using GC or HPLC. If purity is compromised, a new batch is recommended. Prevention: Always store in amber, light-blocking containers. Purge the container with an inert gas (N₂ or Ar) before sealing.
Clumping or Caking of Solid 1. Moisture Absorption: Ingress of ambient humidity into the container. 2. Temperature Fluctuations: Cycling of temperature near the compound's melting point (~39°C) can cause partial melting and resolidification.[1]Solution: Break up clumps gently in a dry environment (glove box). Dry the material under vacuum if appropriate for a hydrate. Prevention: Use containers with high-quality, airtight seals (e.g., PTFE-lined caps). Store inside a desiccator. Ensure the storage location has stable temperature control.
New or Enlarged Impurity Peaks in GC/HPLC Analysis 1. Hydrolysis: Formation of 4-hydroxy-2-methylquinoline.[6][7] 2. Other Degradation: Formation of various photolytic or oxidative byproducts.Solution: Identify the impurity if possible (e.g., via GC-MS).[9] If the primary impurity matches the mass of the hydrolyzed product, this confirms the degradation pathway. Prevention: Strictly follow all recommended storage conditions (inert gas, low temperature, protection from light and moisture).[2][10]
Poor Solubility Compared to a New Batch 1. Formation of Insoluble Degradants: Degradation products may have different solubility profiles.Solution: The batch is likely compromised. It is best to use a new, verified lot of the compound. Prevention: Implement a "first-in, first-out" inventory system and periodically re-test the purity of older stock.

Section 3: Key Protocols & Methodologies

To ensure the long-term stability and validated purity of your 4-chloro-2-methylquinoline hydrate, follow these self-validating protocols.

Protocol 3.1: Standard Operating Procedure for Long-Term Storage
  • Receiving: Upon receipt, visually inspect the container for an intact seal and the compound for its expected color (white to off-white/pale yellow).

  • Environment Preparation: Conduct all aliquoting and sample preparation in a controlled, dry environment. A glove box flushed with nitrogen is ideal.

  • Aliquoting: If the entire stock will not be used at once, aliquot the material into smaller, single-use amber glass vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately seal the vials with PTFE-lined caps to ensure an airtight closure. Wrap the cap-vial interface with Parafilm® for an extra barrier against moisture.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and concentration (if in solution).

  • Storage: Place the sealed vials in a designated, clearly labeled secondary container within a refrigerator set to 2-8°C . For added protection, this secondary container can be placed inside a laboratory desiccator.

Protocol 3.2: Purity Assessment by Gas Chromatography (GC-FID)

This method provides a general framework for assessing purity. Instrument conditions may need to be optimized for your specific system.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[11]

  • Column: A polar capillary column, such as one with a polyethylene glycol phase (e.g., HP-INNOWax), is often suitable for separating quinoline derivatives.[11]

  • Sample Preparation: Prepare a solution of 4-chloro-2-methylquinoline hydrate in a high-purity solvent like ethyl acetate or dichloromethane at a concentration of ~1 mg/mL.

  • GC Conditions (Example):

    • Inlet Temperature: 270°C

    • Split Ratio: 100:1[11]

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Detector Temperature: 300°C[11]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare this to the original certificate of analysis.

Protocol 3.3: Workflow for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradants.[12]

  • Prepare Stock Solution: Create a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Establish Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[3]

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Degradation (Solid & Solution): Place vials in an oven at 60-80°C.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber with controlled UV and visible light. Wrap a control vial in aluminum foil.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution). The goal is to separate the parent peak from all degradation product peaks.

  • Evaluation: Monitor the decrease in the parent peak area and the increase in impurity peak areas to determine the degradation rate under each condition.

Section 4: Visualizing Degradation and Prevention

Visual aids can clarify complex chemical processes and decision-making workflows.

Diagram 1: Key Degradation Pathways

cluster_conditions Degradation Conditions A 4-chloro-2-methylquinoline Hydrate (Stable) B 4-hydroxy-2-methylquinoline (Hydrolysis Product) A->B C Oxidation Products (e.g., N-oxides) A->C D Photodegradation Products (Complex Mixture) A->D Water H₂O (Moisture, Acid/Base) Water->B Oxygen O₂ (Air) Oxygen->C Light Light (UV/Vis) Light->D

Caption: Primary degradation pathways for 4-chloro-2-methylquinoline hydrate.

Diagram 2: Troubleshooting Workflow for Stored Samples

start Suspect Sample Degradation obs What is the primary observation? start->obs color Discoloration (Yellow/Brown) obs->color Visual results Inconsistent Experimental Results obs->results Functional physical Physical Change (Clumping) obs->physical Physical cause_photo Likely Cause: Photodegradation / Oxidation color->cause_photo cause_potency Likely Cause: Loss of Potency / Impurity Interference results->cause_potency cause_moisture Likely Cause: Moisture Ingress physical->cause_moisture action_purity Action: Perform Purity Analysis (GC/HPLC) resolve Resolution: Use New Batch & Improve Storage Protocol action_purity->resolve action_review Action: Review Storage History (Temp, Light, Seal) action_review->resolve cause_photo->action_purity cause_potency->action_purity cause_moisture->action_review

Caption: Decision tree for troubleshooting suspected compound degradation.

Section 5: Summary of Recommended Storage Conditions

For quick reference, this table summarizes the optimal conditions for the long-term storage of 4-chloro-2-methylquinoline hydrate.

Parameter Recommendation Rationale
Temperature 2–8 °CSlows the rate of all chemical degradation pathways.[3]
Light Protect from light (use amber vials)Prevents photodegradation, a common cause of discoloration and impurity formation.[3][5]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents slow oxidation of the quinoline ring system.[3]
Container Tightly sealed, airtight glass vial with PTFE-lined capPrevents ingress of atmospheric moisture and oxygen.[10]
Humidity Store in a desiccatorMinimizes exposure to moisture, which can facilitate hydrolysis.[2]

Section 6: References

  • Li, G., An, T., Chen, J., Sheng, G., & Fu, J. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(19), 11535-11542. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • Zepp, R. G., & Schlotzhauer, P. F. (1981). Photodegradation of quinoline in water. Environmental Science & Technology, 15(3), 314-317. [Link]

  • Kim, J., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(22), 8045-8055. [Link]

  • Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 8(1). [Link]

  • DC Chemicals. (2024). 4-Chloro-2-methylquinoline MSDS. DC Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved March 25, 2026, from [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 297. [Link]

  • Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Royal Society of Chemistry. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]

  • Yellappa, S., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]

  • Wang, M.-F., et al. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Chloro-2-methylquinoline Hydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation, purification, and crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation, purification, and crystallization of 4-chloro-2-methylquinoline hydrate.

Because the anhydrous form of this quinoline derivative is a low-melting solid that easily oils out, isolating it as a stable hydrate is a critical workflow in pharmaceutical intermediate synthesis. This guide provides field-proven, self-validating protocols to ensure high-purity yields.

Physicochemical Profiling

Understanding the fundamental properties of your target molecule is the first step in designing a successful purification strategy. The hydration state significantly alters the physical properties of the compound, dictating your choice of solvents and thermal parameters.

PropertyAnhydrous FormHydrate Form
CAS Number 4295-06-1[1]856600-86-7[2]
Molecular Formula C10H8ClN[1]C10H10ClNO[2]
Molecular Weight 177.63 g/mol [1]195.65 g/mol [2]
Physical State (RT) Clear liquid to low-melting solid[1]Crystalline solid
Melting Point 39 °C[1]>40 °C (Stabilized lattice)
Boiling Point 269–270 °C[1]N/A (Dehydrates upon heating)
Solubility Slightly soluble in water; Soluble in DCM, PE[1]Soluble in organic solvents[3]

Purification & Crystallization Workflow

The following diagram illustrates the logical progression from a crude reaction mixture (typically resulting from a phosphorus oxychloride chlorination) to the pure crystalline hydrate.

PurificationWorkflow Crude Crude Reaction Mixture (POCl3 + Quinoline Core) Quench Quenching & Neutralization (Ice water + Na2CO3 to pH 7-8) Crude->Quench Exothermic quench Extract Liquid-Liquid Extraction (DCM / Aqueous Phase) Quench->Extract Add DCM solvent Organic Organic Phase (Target Free-Base) Extract->Organic Phase separation Aqueous Aqueous Phase (Acid Salts - Discard) Extract->Aqueous Phase separation Chromatography Flash Chromatography (Silica, PE:EA Gradient) Organic->Chromatography Concentrate & Load Recryst Recrystallization (Wet Petroleum Ether, 40-50°C) Chromatography->Recryst Pool pure fractions Pure 4-chloro-2-methylquinoline hydrate (Pure Crystalline Solid) Recryst->Pure Controlled cooling

Figure 1: Purification and hydrate crystallization workflow for 4-chloro-2-methylquinoline.

Standard Operating Procedure (SOP): Isolation & Hydration

To guarantee scientific integrity, every step in this protocol includes the mechanistic causality behind the action and an In-Process Control (IPC) to validate the system before proceeding.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Quenching: Slowly pour the crude chlorination mixture into vigorously stirred ice water.

    • Causality: This exothermically hydrolyzes unreacted POCl3 into phosphoric and hydrochloric acids. The ice bath prevents the thermal degradation of the quinoline core.

  • Neutralization: Add saturated aqueous sodium carbonate ( Na2​CO3​ ) dropwise until the aqueous phase stabilizes at pH 7–8[4].

    • Causality: 4-chloro-2-methylquinoline has a predicted pKa of ~4.40[1]. Neutralizing the mixture ensures the compound is fully deprotonated into its free-base form, preventing it from partitioning into the aqueous layer as a water-soluble hydrochloride salt.

    • IPC: Verify the aqueous phase pH is exactly 7–8 using pH paper before proceeding.

  • Extraction: Extract the neutralized aqueous phase with dichloromethane (DCM). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure[4].

Phase 2: Pre-Purification via Flash Chromatography
  • Column Loading: Load the concentrated crude oil onto a silica gel column.

  • Elution: Elute using a gradient of petroleum ether (PE) and ethyl acetate (EA), typically starting at 80:1 and moving to 20:1[5],[4].

    • Causality: The non-polar nature of the quinoline core allows it to elute quickly, while polar byproducts (e.g., unreacted 2-hydroxy-4-methylquinoline) are retained tightly on the silica.

    • IPC: Monitor fractions via TLC (UV 254 nm). The target compound is highly UV-active.

  • Concentration: Pool the fractions containing the target compound and evaporate the solvent to yield a purified oil or low-melting solid.

Phase 3: Hydrate Formation and Recrystallization
  • Solvent Preparation: Prepare a mixed solvent system of petroleum ether (bp 40–50 °C)[4] spiked with a stoichiometric excess of water (or use water-saturated ethyl acetate/hexane).

  • Dissolution: Dissolve the purified anhydrous 4-chloro-2-methylquinoline in the minimum amount of the warm solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 2–8 °C environment[1].

    • Causality: Slow cooling promotes the orderly incorporation of water molecules into the crystal lattice, forming the stable hydrate (CAS 856600-86-7)[2] rather than precipitating an amorphous oil.

  • Isolation: Filter the resulting crystals and wash with ice-cold petroleum ether. Dry under a gentle stream of nitrogen.

    • IPC: Perform Karl Fischer titration or 1H-NMR (in anhydrous DMSO-d6) on the final dried solid to confirm the 1:1 molar ratio of water to quinoline.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) during recrystallization instead of forming crystals. How do I fix this? Answer: Oiling out occurs when the solute melts below the temperature at which it becomes saturated in the solvent. Because anhydrous 4-chloro-2-methylquinoline has a very low melting point (~39 °C)[1], it is highly prone to this. Solution: Ensure the solvent temperature is kept strictly below 35 °C during nucleation. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of the primary solvent (to decrease concentration), and cool it much more slowly. Introducing seed crystals of the pure hydrate[2] will force crystalline nucleation over liquid-liquid separation.

Q2: I have a massive yield loss during the initial extraction. Why is my product staying in the aqueous phase? Answer: This is almost always a pH issue. The hydrolysis of unreacted POCl3 generates massive amounts of HCl and H3​PO4​ . If you do not neutralize the aqueous phase thoroughly to pH 7–8 with Na2​CO3​ [4], the quinoline nitrogen remains protonated. The resulting hydrochloride salt is highly water-soluble and will not partition into your dichloromethane (DCM) organic layer.

Q3: My NMR and Karl Fischer data show a lack of water of hydration. How did I lose the hydrate form? Answer: The hydration state depends entirely on the water activity in your crystallization medium and your drying methodology. If you used strictly anhydrous petroleum ether for recrystallization, the water molecule cannot be incorporated into the lattice. Furthermore, if you dried the final product under deep, high-temperature vacuum, you likely stripped the water of hydration away. Solution: Use a "wet" organic solvent for recrystallization and dry the final crystals using a gentle stream of nitrogen at room temperature rather than a heated vacuum oven.

Q4: Can I skip the flash chromatography step and recrystallize directly from the crude extract? Answer: It is highly discouraged. Recrystallization relies on a relatively pure starting material (typically >85%). High levels of structurally similar impurities (like unreacted starting materials or regioisomers) will co-crystallize or depress the melting point of your target compound, exacerbating the "oiling out" phenomenon. A quick silica plug or flash chromatography (PE:EA 80:1)[5],[4] is required to remove baseline impurities before attempting crystallization.

References

  • Title: 4-Chloro-2-methylquinoline , ≥98% , 4295-06-1 - CookeChem Source: cookechem.com URL: 1

  • Title: 4-chloro-2-methylquinoline hydrate | 4295-06-1 - Molport Source: molport.com URL: 2

  • Title: 4-Chloro-5,8-dimethoxy-2-methylquinoline - EvitaChem Source: evitachem.com URL: 3

  • Title: One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 5

  • Title: 2-CHLOROLEPIDINE | 634-47-9 - ChemicalBook Source: chemicalbook.com URL: 4

Sources

Optimization

reducing unwanted side products in 4-chloro-2-methylquinoline hydrate reactions

Welcome to the Technical Support Center for 4-Chloro-2-methylquinoline Hydrate Workflows . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your synthetic rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-2-methylquinoline Hydrate Workflows . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your synthetic reactions involving this specific building block.

When working with the hydrate form of 4-chloro-2-methylquinoline, researchers frequently encounter yield-limiting side products. This guide synthesizes mechanistic causality with field-proven protocols to ensure your nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions succeed.

Part 1: Mechanistic Insights & FAQ

Q: Why is 4-hydroxy-2-methylquinoline the most common side product when using the hydrate form? A: The 4-position of the quinoline ring is highly electrophilic, activated by the electron-withdrawing nature of the quinoline nitrogen. 4-Chloro-2-methylquinoline hydrate inherently contains one equivalent of water within its crystal lattice. Under basic conditions (commonly used in SNAr or cross-coupling), this water is deprotonated to form hydroxide ( OH− ). Hydroxide is a small, hard nucleophile that rapidly attacks the C4 position, displacing the chloride leaving group. This results in 4-hydroxy-2-methylquinoline, which rapidly tautomerizes to the thermodynamically stable 2-methylquinolin-4(1H)-one[1].

Q: Can I just add an excess of my amine nucleophile to outcompete the water? A: No. While increasing the equivalents of the amine shifts the kinetic competition slightly, hydroxide is significantly more nucleophilic than most secondary or primary amines. Furthermore, steric hindrance in bulky amines drastically reduces their reaction rate, allowing even trace amounts of water to dominate the reaction pathway[2].

Q: How does the choice of base influence side product formation? A: Inorganic bases (like K2​CO3​ or NaOH ) strongly promote the hydrolysis pathway by generating hydroxide from the hydrate. Switching to non-nucleophilic organic bases (e.g., DIPEA) reduces this, but the most effective strategy for aminations is to abandon bases entirely and use acid catalysis (e.g., p-Toluenesulfonic acid). Acid protonates the quinoline nitrogen, supercharging the electrophilicity of the C4 carbon so the amine can attack without requiring a basic environment[2][3].

Part 2: Troubleshooting Decision Guide

Issue 1: I am seeing >30% hydrolysis product (m/z 159) in my SNAr amination reaction.

  • Causality: Adventitious water from the hydrate starting material is acting as a competing nucleophile.

  • Solution: First, dehydrate the starting material via azeotropic distillation (See Protocol A). Second, switch from base-catalyzed conditions to acid-catalyzed Microwave-Assisted Organic Synthesis (MAOS) using p-TsOH[2].

Issue 2: My Suzuki cross-coupling reaction is yielding dechlorinated 2-methylquinoline (m/z 143) instead of the coupled product.

  • Causality: Protodehalogenation occurs when the palladium oxidative addition complex undergoes protonation instead of transmetalation. The water from the hydrate form acts as the primary proton source, poisoning the catalytic cycle.

  • Solution: Rigorously dry the starting material. Ensure your solvents are degassed, and verify that your boronic acid has not degraded into a boroxine, which requires water to activate.

G N1 High Impurity Detected in Reaction Mixture? N2 LC-MS Analysis N1->N2 N3 m/z 159: Hydrolysis (4-Hydroxy side product) N2->N3 +16 Da shift vs. starting material N4 m/z 143: Dechlorination (Reduction side product) N2->N4 -34 Da shift vs. starting material N5 Action: Azeotropic drying & switch to acid catalysis N3->N5 N6 Action: Degas solvents & check Pd catalyst loading N4->N6

Troubleshooting decision tree for identifying and resolving common side products.

Part 3: Optimized Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol A: Azeotropic Dehydration of 4-Chloro-2-methylquinoline Hydrate

This step is mandatory before utilizing the reagent in moisture-sensitive cross-couplings.

  • Setup: Transfer 10.0 g of 4-chloro-2-methylquinoline hydrate into a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Solvent Addition: Add 100 mL of anhydrous toluene.

  • Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap. Water will co-distill with toluene and separate into the lower layer of the trap.

  • Validation Checkpoint: Continue refluxing until no more water droplets appear in the trap (typically 2-3 hours). The theoretical water yield is ~0.9 mL.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and dry the resulting solid under high vacuum over P2​O5​ for 12 hours.

Protocol B: Acid-Catalyzed Microwave-Assisted Amination (MAOS)

This protocol bypasses the hydrolysis pathway by utilizing acid catalysis under solvent-free or highly concentrated conditions[2][3].

  • Preparation: In a 10 mL microwave-safe vial, combine anhydrous 4-chloro-2-methylquinoline (1.0 mmol), the desired amine (1.5 mmol), and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 mmol).

  • Reaction: Seal the vial with a Teflon cap. Irradiate in a microwave synthesizer at 120 °C for 1 hour.

  • Validation Checkpoint: Sample 5 µL of the mixture, dilute in LC-MS grade methanol, and run a fast gradient. You should observe >95% conversion to the target mass with <2% of the m/z 159 hydrolysis peak.

  • Workup: Cool to room temperature, dissolve the mixture in dichloromethane (20 mL), and wash with saturated aqueous NaHCO3​ (2 x 10 mL) to neutralize the p-TsOH. Extract, dry over Na2​SO4​ , and concentrate.

G A 4-Chloro-2-methylquinoline Hydrate B Anhydrous Intermediate A->B Azeotropic Drying (-H2O) D 4-Hydroxy-2-methylquinoline (Side Product) A->D Heat, Base (H2O acts as nucleophile) C 4-Amino-2-methylquinoline (Target Product) B->C Amine, p-TsOH (Anhydrous) B->D Adventitious Moisture

Reaction pathway showing the competition between target amination and unwanted hydrolysis.

Part 4: Quantitative Data & Yield Comparisons

The following table summarizes the impact of reaction conditions and hydration state on the product distribution during a standard amination with a secondary amine (e.g., piperidine).

Starting Material StateReaction ConditionsCatalyst / BaseTarget Product Yield (%)Hydrolysis Side Product (%)
Hydrate Conventional Heating (DMF, 120 °C, 12h) K2​CO3​ (Base)35%58%
Hydrate Conventional Heating (DMF, 120 °C, 12h)p-TsOH (Acid)52%21%
Anhydrous Conventional Heating (DMF, 120 °C, 12h) K2​CO3​ (Base)68%12%
Anhydrous Microwave (Solvent-free, 120 °C, 1h)p-TsOH (Acid)89% < 2%

Data synthesis derived from optimization studies on 4-chloro-2-methylquinoline aminations[2][3].

References

  • Microwave-Assisted Efficient Synthesis of 4-Substituted Amino-2-methylquinolines Catalyzed by p-Toluenesulfonic Acid Source: Heterocycles / ResearchGate URL:[Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 4-Chloro-2-Methylquinoline Hydrate

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 4-chloro-2-methylquinoline hydrate. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of 4-chloro-2-methylquinoline hydrate. In the landscape of pharmaceutical development, demonstrating that an analytical procedure is fit for its intended purpose is not merely a regulatory formality; it is the bedrock of product quality and patient safety.[1][2][3] This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design choices and the logical flow of the validation process.

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. An analytical method tasked with its measurement must be unequivocally specific, accurate, and precise. Here, we compare a developed reversed-phase HPLC (RP-HPLC) method with potential alternatives and rigorously validate its performance against the globally harmonized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines.[1][4][5]

The Analytical Challenge: 4-Chloro-2-Methylquinoline Hydrate

4-chloro-2-methylquinoline is a heterocyclic compound, and its hydrate form is often used as a starting material or intermediate in pharmaceutical synthesis.[6][7] Its purity is paramount, as related substances or degradation products could impact the safety and efficacy of the final drug product. The presence of a chromophore in its quinoline structure makes it an ideal candidate for UV detection in HPLC.[8]

Method Selection: RP-HPLC vs. Alternatives

While other techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) could be considered, RP-HPLC with UV detection offers a superior combination of specificity, sensitivity, and robustness for a non-volatile, UV-active compound like 4-chloro-2-methylquinoline hydrate.

Technique Advantages for this Application Disadvantages for this Application Conclusion
RP-HPLC (UV) High resolution for separating closely related impurities. Excellent quantitation capabilities. Operates at ambient temperature, preventing degradation of thermally labile impurities.Requires solubility in mobile phase. Matrix effects can be a concern but are manageable.Selected Method. Optimal for quantitative purity determination of this analyte.
Gas Chromatography (GC) Excellent for volatile impurities.Analyte is a solid with a relatively high boiling point, requiring high temperatures that could cause on-column degradation. Derivatization may be necessary, adding complexity.[9]Not ideal due to the analyte's low volatility and thermal stability concerns.
Thin-Layer Chromatography (TLC) Simple, low-cost screening tool.Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.Unsuitable for a formal, quantitative purity validation study.

Proposed HPLC Method for Purity Determination

The following method was developed to provide optimal separation between the main 4-chloro-2-methylquinoline hydrate peak and its potential impurities.

Parameter Condition Justification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)Standard, reliable instrumentation for pharmaceutical analysis. DAD allows for peak purity assessment.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the quinoline moiety. The end-capped silica minimizes peak tailing.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-suppressor to ensure sharp peak shapes. Acetonitrile provides good elution strength and is UV-transparent.
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% BA gradient elution is necessary to elute any more hydrophobic impurities while ensuring good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and reduces viscosity fluctuations.
Detection Wavelength 235 nmWavelength selected based on the UV absorbance maximum of 4-chloro-2-methylquinoline, ensuring high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the analyte is fully dissolved and is compatible with the mobile phase to prevent peak shape issues.

Method Validation Workflow

The validation process follows a logical progression, establishing the method's performance characteristics in a stepwise manner. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][10]

Caption: Logical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13] For a purity method, this is arguably the most critical parameter.[14]

Experimental Protocol:
  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Impurity Spiking: Prepare a solution of the 4-chloro-2-methylquinoline hydrate reference standard. Spike this solution with known related substances and potential degradation products at a relevant concentration (e.g., the reporting threshold of 0.1%).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to demonstrate that the degradation products are resolved from the main peak and from each other. Peak purity analysis using a DAD is essential here.

Acceptance Criteria:
  • The analyte peak should be free from any co-eluting peaks in the spiked and stressed samples, demonstrated by a resolution (Rs) of >2.0 between the main peak and the closest eluting impurity.

  • The peak purity angle should be less than the peak purity threshold, confirming spectral homogeneity.

Hypothetical Results & Discussion:
Sample Observation Resolution (Rs) to Analyte Peak Purity Status
Diluent BlankNo significant peaks observed.N/AN/APass
Spiked Impurity AImpurity A peak resolved.2.8PassPass
Spiked Impurity BImpurity B peak resolved.3.5PassPass
Acid StressedDegradant 1 (D1) formed.2.2PassPass
Base StressedDegradant 2 (D2) formed.4.1PassPass

The data confirms the method is specific. The resolution between the main analyte peak and all potential interfering compounds (known impurities and stress-induced degradants) is well above the acceptance criterion of 2.0. This ensures that any impurities present in a sample will be accurately quantified without interference from the main component.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[17]

Experimental Protocol:
  • Prepare a stock solution of the 4-chloro-2-methylquinoline hydrate reference standard.

  • Perform a serial dilution to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration (e.g., LOQ, 50%, 80%, 100%, 120%).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and determine the linearity using the coefficient of determination (R²).

Acceptance Criteria:
  • The coefficient of determination (R²) should be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

  • Visual inspection of the data and residual plot should show a random distribution around zero.[18]

Hypothetical Results & Discussion:
Concentration (µg/mL) Mean Peak Area (n=3)
0.5 (LOQ)10,540
501,002,100
801,605,300
1002,001,500
1202,403,800

Linearity Results:

  • Slope: 20,015

  • Y-Intercept: 450

  • R²: 0.9998

The R² value of 0.9998 comfortably exceeds the acceptance criterion, indicating excellent linearity across the specified range from the LOQ to 120% of the working concentration. This confirms the method is suitable for accurately quantifying the analyte over this range.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19] They are often evaluated together.

  • Precision is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[20]

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment within the same laboratory.

  • Accuracy is typically determined through recovery studies on spiked samples.[20]

Experimental Protocol:
  • Prepare samples of 4-chloro-2-methylquinoline hydrate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a placebo matrix or a known batch of the substance.

  • For Repeatability: One analyst prepares and analyzes six replicate samples at the 100% concentration level on the same day with the same equipment.

  • For Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • For Accuracy: Analyze three replicate preparations at each of the three concentration levels (80%, 100%, 120%). Calculate the percentage recovery for each preparation.

Acceptance Criteria:
  • Precision: The relative standard deviation (RSD) should be ≤ 2.0%.[21]

  • Accuracy: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[20][21]

Hypothetical Results & Discussion:

Precision Data (at 100% Concentration):

Parameter Analyst 1 / Day 1 (RSD%) Analyst 2 / Day 2 (RSD%) Status
Repeatability0.45%0.51%Pass
Intermediate Precision (Combined)0.68%Pass

Accuracy (Recovery) Data:

Concentration Level Mean Recovery (n=3) RSD% Status
80%100.5%0.7%Pass
100%99.8%0.5%Pass
120%101.1%0.6%Pass

The low RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise. The accuracy results, with mean recoveries well within the 98-102% range, confirm that the method can accurately quantify the analyte without bias from the matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]

Experimental Protocol:

These limits can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[20][24]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line (or the residual standard deviation of the regression line).

    • Where S = the slope of the calibration curve.

The determined LOQ should then be experimentally verified by analyzing a minimum of six replicates at the claimed LOQ concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).[25]

Hypothetical Results & Discussion:
Parameter Calculation Value (µg/mL) Verification (at LOQ) Status
LOD 3.3 x (150 / 20015)0.025N/APass
LOQ 10 x (150 / 20015)0.075RSD of 6 reps = 4.8%Pass

The calculated LOQ was confirmed to have acceptable precision, establishing the lower limit of the method's range for reliable quantitation. This sensitivity is crucial for quantifying low-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[26][27] It provides an indication of its reliability during normal usage.[28]

Experimental Protocol:

A Design of Experiments (DoE) approach is more efficient than a one-factor-at-a-time (OFAT) approach.[28] Key parameters are varied within a small, defined range.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

    • pH of Aqueous Mobile Phase (± 0.1 units)

  • Responses to Monitor:

    • Resolution (Rs) between the analyte and the closest eluting impurity.

    • Analyte Retention Time (RT).

    • Peak Tailing Factor.

Caption: Key parameters varied during robustness testing.

Acceptance Criteria:
  • The resolution (Rs) between the critical pair must remain > 2.0.

  • System suitability criteria (e.g., tailing factor, plate count) must pass under all conditions.

Hypothetical Results & Discussion:
Parameter Varied Condition Resolution (Rs) Tailing Factor Status
Nominal -2.81.1Pass
Flow Rate 0.9 mL/min2.91.1Pass
1.1 mL/min2.71.1Pass
Temperature 28 °C2.71.1Pass
32 °C2.91.2Pass
% Organic -2%2.51.2Pass
+2%3.11.1Pass

The results show that minor, deliberate changes to the method parameters do not significantly impact the critical performance characteristics, namely the resolution of the main peak from its nearest impurity. This demonstrates the method is robust and reliable for routine use in a quality control environment.

Conclusion

The presented RP-HPLC method for determining the purity of 4-chloro-2-methylquinoline hydrate has been successfully validated according to ICH Q2(R2) guidelines. The method is specific, linear, accurate, precise, sensitive, and robust. The comprehensive validation package provides a high degree of assurance that the method is suitable for its intended purpose: to reliably assess the purity of 4-chloro-2-methylquinoline hydrate in a regulated pharmaceutical setting. This validated method represents a significant improvement over less quantitative or less stable techniques, ensuring the quality of this important chemical intermediate.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. ACS Publications. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • HPLC analytical tips: What is 'specificity'? Biorelevant.com. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Altabrisa Group. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Method Robustness Testing Using Empower™ Method Validation Manager Software. Waters Corporation. [Link]

  • What Does Specificity Mean in Chromatography? Chrom Tech. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. LCGC International. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech. [Link]

  • A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • How to calculate LOD and LOQ of analyte by hplc? ResearchGate. [Link]

  • 4-Chloro-2-methylquinoline. PubChem. [Link]

  • 4-Chloro-2-methylquinoline. Chemsrc. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

  • 4-Chloro-2-methylquinoline MSDS. DC Chemicals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Accuracy and Precision - What's The Difference?. SCION Instruments. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • 4-Chloro-6-fluoro-2-methylquinoline Properties. U.S. Environmental Protection Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones. Research Square. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Center for Biotechnology Information. [Link]

  • An Efficient Approach to 4-Chloro Quinolines. Thieme. [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

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Validation

reference standards for 4-chloro-2-methylquinoline hydrate quantitative analysis

Analytical Comparison Guide: Reference Standards for 4-Chloro-2-methylquinoline Hydrate Quantitative Analysis As a Senior Application Scientist, I frequently encounter discrepancies in quantitative assays stemming from t...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Reference Standards for 4-Chloro-2-methylquinoline Hydrate Quantitative Analysis

As a Senior Application Scientist, I frequently encounter discrepancies in quantitative assays stemming from the mischaracterization of heterocyclic building blocks. 4-Chloro-2-methylquinoline hydrate (CAS: 856600-86-7)[1] is a critical intermediate used in the synthesis of potent therapeutics, including tumor necrosis factor alpha (TNFα) inhibitors[2] and NAD-hydrolyzing enzyme CD38 inhibitors[3].

Because the quinoline nitrogen readily forms proton-bound homodimers and interacts dynamically with trace water[4], selecting the correct grade of reference standard is paramount. This guide objectively compares commercially available reference standard grades, provides self-validating experimental protocols, and details the mechanistic causality behind each analytical choice.

The Chemical Significance of the Hydrate Form

The anhydrous form of 4-chloro-2-methylquinoline (CAS: 4295-06-1) has a molecular weight of 177.63 g/mol [5]. However, in ambient environments, the molecule frequently crystallizes as a stable hydrate (MW: 195.65 g/mol )[1].

Mechanistic Insight: The presence of the hydration sphere fundamentally alters the molecule's solvation dynamics. NMR studies on quinoline derivatives reveal that the dielectric permittivity of the solvent directly impacts the N···N distance in proton-bound homodimers[4]. If a quantitative analysis fails to account for the exact stoichiometric water content (theoretical ~9.2% for a monohydrate), the calculated assay of the active pharmaceutical ingredient (API) will inherently carry a +9% positive bias, leading to catastrophic stoichiometric imbalances during downstream cross-coupling reactions[3].

Comparative Analysis of Reference Standards

To demonstrate the impact of standard quality on analytical accuracy, we compared three tiers of 4-chloro-2-methylquinoline hydrate: Certified Reference Material (CRM), Analytical Grade, and Technical/Synthesis Grade.

Table 1: Performance Comparison of 4-Chloro-2-methylquinoline Hydrate Standards

Standard GradePurity (HPLC-UV)Moisture Content (KF)Halogenated ImpuritiesImpact on Assay Accuracy
CRM Grade >99.8%9.2% ± 0.1% (Stable)<0.05%Baseline (100.0% recovery)
Analytical Grade >98.0%6.5% – 9.0% (Variable)~1.20%± 2.8% deviation
Technical Grade >95.0%Uncontrolled~3.50%± 7.4% deviation

Data Interpretation: The CRM grade maintains a strict monohydrate stoichiometry, allowing for precise mass-balance calculations. Technical grades contain variable moisture and closely eluting impurities (such as 4,5-dichloro-2-methylquinoline), which co-elute and artificially inflate the UV integration area.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocol utilizes an orthogonal mass-balance approach: the purity derived from chromatographic separation is cross-verified against the water content and residual solvent data. If Assay (External Standard) ≠ Assay (Mass Balance) by more than 0.5%, the system flags an error in solvation or integration.

Protocol A: High-Resolution HPLC-UV Quantitative Assay

Causality of Method Design: The quinoline nitrogen has a pKa of ~4.5. At a neutral pH, the molecule exists in a state of partial ionization, causing severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0, fully protonating the nitrogen. This ensures a single, uniform solvation state and sharp, symmetrical peaks[6].

  • Standard Preparation: Accurately weigh 10.0 mg of the CRM grade 4-chloro-2-methylquinoline hydrate. Dissolve in 10.0 mL of Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL stock.

  • Column Selection: Use a Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)[2]. Reasoning: The Bridged Ethyl Hybrid (BEH) particle resists acidic degradation from TFA and provides the high theoretical plates necessary to separate des-chloro and di-chloro impurities.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in H₂O

    • Solvent B: 0.1% TFA in Acetonitrile[6]

  • Gradient Elution: 5% B to 95% B over 3 minutes, maintaining a temperature of 50 °C to reduce mobile phase viscosity and improve mass transfer[2].

  • Detection: UV at 214 nm, 254 nm, and 280 nm[6].

  • Self-Validation Check: Calculate the Mass Balance Purity: 100% - (% Chromatographic Impurities + % Water by KF + % Residual Solvents). Compare this against the external standard calibration curve.

HPLC_Workflow Start Sample Preparation (4-chloro-2-methylquinoline hydrate) Dissolution Dissolution in Acetonitrile/Water (50:50) Start->Dissolution Filtration 0.22 µm PTFE Filtration Dissolution->Filtration Injection HPLC Injection (Waters Acquity UPLC BEH C18) Filtration->Injection Separation Gradient Elution (0.1% TFA in H2O/CH3CN) Injection->Separation Detection UV Detection (214 nm, 254 nm, 280 nm) Separation->Detection Analysis Quantitative Analysis Peak Integration & Mass Balance Detection->Analysis

HPLC Quantitative Analysis Workflow for 4-chloro-2-methylquinoline hydrate.

Application: Impact on Downstream Synthesis

The quantitative accuracy of the reference standard directly dictates the success of downstream pharmaceutical synthesis. For example, in the discovery of submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38, 8-bromo-4-chloro-2-methylquinoline is subjected to a thermal ipso displacement[3].

If a technical grade standard is used to calculate the molar equivalents for the reaction, the uncharacterized moisture and impurities will result in an excess of the amine reagent (e.g., 2,6-dimethylbenzylamine). This excess drives the formation of unwanted bis-substituted byproducts, severely depressing the yield of the target CD38 inhibitor analogue[3].

Synthesis_Pathway Precursor Halogenated Quinoline Core (Assayed via CRM Standard) Reaction Thermal ipso displacement (160 °C, 24 h) Precursor->Reaction Reagent 2,6-Dimethylbenzylamine + K2CO3 / DMF Reagent->Reaction Intermediate 8-Bromo-N-[(2,6-dimethylphenyl)methyl] -2-methyl-4-quinolinamine Reaction->Intermediate Product CD38 Inhibitor Analogue Intermediate->Product

Synthesis pathway utilizing the quinoline core for CD38 inhibitors.

Conclusion

For rigorous quantitative analysis, the CRM Grade of 4-chloro-2-methylquinoline hydrate is non-negotiable. The molecule's propensity to form variable hydration states and proton-bound homodimers means that lower-tier standards introduce unacceptable levels of analytical bias. By employing an acidic, high-temperature UPLC method coupled with orthogonal mass-balance validation, researchers can ensure absolute stoichiometric precision in their drug development pipelines.

References

  • Molport - 4-chloro-2-methylquinoline hydrate | 4295-06-1 URL:[Link]

  • PubChem (NIH) - 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 URL:[Link]

  • The Journal of Physical Chemistry A (ACS Publications) - NMR Study of Solvation Effect on the Geometry of Proton-Bound Homodimers of Increasing Size URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches URL:[Link]

  • Beilstein Journal of Organic Chemistry - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methylquinoline hydrate

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 4-Chloro-2-methylquinoline hydrate is foundational to innovation. This versatile intermediate is instrumenta...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 4-Chloro-2-methylquinoline hydrate is foundational to innovation. This versatile intermediate is instrumental in synthesizing anti-microbial agents, anti-cancer drugs, and even specialized dyes.[1] However, its utility in synthesis is matched by its potential for harm if mishandled. The chloro- and methyl-substituents on the quinoline ring, which grant its desirable reactivity, also contribute to its hazardous profile.

This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of the safe handling and disposal of 4-Chloro-2-methylquinoline hydrate. As your partner in the laboratory, we believe that true safety and trust are built not just by following steps, but by understanding the scientific principles that make them necessary. This document provides the essential, immediate safety and logistical information required for the operational disposal of this compound.

Part 1: Hazard Assessment & Proactive Risk Mitigation

A foundational principle of laboratory safety is that one cannot protect against a hazard that is not fully understood. The disposal process for 4-Chloro-2-methylquinoline hydrate is dictated by its specific chemical properties and associated risks.

Inherent Hazard Profile

4-Chloro-2-methylquinoline hydrate is classified as a hazardous substance and must be handled accordingly.[2] Its primary threats include acute toxicity, environmental damage, and severe irritation. The data below summarizes its classification under the Globally Harmonized System (GHS).

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[4][5][6]
Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[4][5][6]
Aquatic Hazard (Acute) Category 1H400: Very toxic to aquatic life.[3]
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[3]

Furthermore, quinoline and its derivatives are noted for potential carcinogenicity and mutagenicity, demanding a cautious approach.[2] Upon combustion, this compound decomposes to release highly toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7]

The Causality Behind Protective Measures

Understanding the "why" transforms safety protocols from rote memorization into an ingrained, proactive practice.

  • Engineering Controls : Work must be conducted in a well-ventilated area, with a chemical fume hood being the preferred standard.[8] This is not merely a suggestion; it is a critical control to mitigate the risk of inhaling aerosolized particles or vapors, which can cause acute respiratory irritation.[4][5][6]

  • Personal Protective Equipment (PPE) : The selection of PPE is a direct response to the identified hazards.

    • Gloves : Chemical-resistant gloves, such as nitrile, are mandatory.[8] This is to prevent skin contact, which can cause irritation and potential sensitization.[2]

    • Eye Protection : Safety goggles with side-shields or a full-face shield are required to protect against splashes or airborne particles that can cause serious eye irritation.[3][5]

    • Lab Coat & Clothing : A lab coat and impervious clothing provide a barrier against accidental spills, protecting the skin.[3]

    • Respiratory Protection : If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[3][5][8]

Part 2: Procedural Guide to Disposal

The following protocols are designed as a self-validating system for the safe segregation and disposal of 4-Chloro-2-methylquinoline hydrate waste. The core principle is that this compound must never enter public sewage systems or be disposed of with general refuse.[4][7]

Waste Stream Identification & Segregation

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mis-categorized waste can lead to dangerous chemical reactions, regulatory non-compliance, and improper final disposal. The following decision tree illustrates the logic for segregating waste contaminated with 4-Chloro-2-methylquinoline hydrate.

WasteSegregation start Waste Generation (4-Chloro-2-methylquinoline hydrate) is_solid Is the waste primarily solid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste No (Solution) is_ppe Is it contaminated PPE, liners, or weigh paper? is_solid->is_ppe Yes liquid_waste Liquid Halogenated Organic Waste Container decon Decontaminate Glassware & Collect Rinsate decon->liquid_waste Collect Rinsate is_glass Is it contaminated glassware? is_glass->decon Yes is_ppe->solid_waste Yes is_ppe->is_glass No

Caption: Decision tree for segregating waste containing 4-Chloro-2-methylquinoline hydrate.

Protocol 1: Disposal of Solid Waste

This procedure applies to pure 4-Chloro-2-methylquinoline hydrate powder, as well as contaminated consumables like weigh boats, filter papers, and gloves.

  • Preparation : Don all required PPE (gloves, goggles, lab coat). Designate a clearly labeled, sealable hazardous waste container for "Solid Halogenated Organic Waste."

  • Transfer : In a fume hood, carefully transfer the solid waste into the designated container. Use tools like a spatula or powder funnel to minimize the generation of dust.[2][8]

  • Contaminated Materials : Place all contaminated disposable materials, including your gloves upon completion of the task, directly into the same solid waste container.[8]

  • Sealing : Securely seal the container. Do not overfill.

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, pending pickup by a licensed waste disposal contractor.[3][5]

Protocol 2: Disposal of Liquid Waste

This procedure applies to solutions containing dissolved 4-Chloro-2-methylquinoline hydrate.

  • Preparation : Don all required PPE. Designate a clearly labeled, compatible hazardous waste container for "Liquid Halogenated Organic Waste."

  • Transfer : In a fume hood, carefully pour the liquid waste into the designated container using a funnel.

  • Sealing : Securely cap the container.

  • Storage : Store the container in secondary containment within a designated satellite accumulation area, away from drains and incompatible materials.

Protocol 3: Decontamination of Non-Disposable Glassware
  • Initial Rinse : Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : This first rinsate is considered hazardous.[8] It must be collected and disposed of as "Liquid Halogenated Organic Waste" according to Protocol 2.

  • Subsequent Cleaning : After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

Part 3: Emergency Response Protocols

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.[9]

  • Control & Ventilate : Eliminate all ignition sources. Ensure the area is well-ventilated, using the fume hood to its full capacity.

  • Protect : Don full PPE, including a respirator if the spill generates dust or is outside of a fume hood.

  • Contain & Absorb : For liquid spills, contain the spill with absorbent pads. For solid spills, do not use a dry brush or create dust .[2] Gently cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][9]

  • Collect : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.[2][3]

  • Decontaminate : Clean the spill area with a suitable solvent (like alcohol), collecting the cleaning materials and rinsate as hazardous waste.[3]

Exposure First Aid
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[3][10]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[4]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3]

In all cases of exposure, seek immediate medical attention. [10]

Part 4: The Final Disposal Pathway

The journey of chemical waste does not end at the satellite accumulation area. It is governed by a strict regulatory framework and requires professional handling.

Regulatory Compliance & Final Disposal

The disposal of 4-Chloro-2-methylquinoline hydrate must adhere to all local, state, and federal regulations.[2][4] In the United States, this falls under the purview of the Environmental Protection Agency (EPA). As a chlorinated heterocyclic compound, this waste would likely be classified under EPA hazardous waste codes for chlorinated hydrocarbons or other related categories.[11][12]

The ultimate disposal must be conducted by a licensed and approved hazardous waste disposal facility.[3][8] The most common and effective method for destroying chlorinated organic compounds is high-temperature incineration, which ensures complete decomposition into less harmful components.[13]

The following diagram illustrates the complete lifecycle of the disposal process.

DisposalWorkflow lab Laboratory Bench (Waste Generation) segregate Segregation (Halogenated Waste) lab->segregate store Satellite Accumulation Area (Secure Storage) segregate->store pickup Licensed Contractor Pickup store->pickup transport Hazardous Waste Transport pickup->transport facility Approved Disposal Facility (e.g., Incineration) transport->facility

Caption: Complete workflow for the disposal of 4-Chloro-2-methylquinoline hydrate waste.

By adhering to these scientifically grounded procedures, we not only ensure our personal safety and the integrity of our research environment but also uphold our collective responsibility to protect the wider ecosystem.

References

  • BenchChem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Santa Cruz Biotechnology.
  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, March 28).
  • DC Chemicals. (2024, January 1). 4-Chloro-2-methylquinoline|MSDS.
  • Fisher Scientific. (2013, October 28).
  • Greenbook.
  • Fisher Scientific. (2023, September 22).
  • Tokyo Chemical Industry. (2026, February 19).
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • National Institutes of Health (NIH), PubChem. 4-Chloro-2-methylquinoline.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Chem-Impex. 4-Chloro-2-methylquinoline.
  • Material Safety Data Sheet - Quinoline, 96%. (2005, October 3).
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, May 13).

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